1,5,6,7-Tetrahydro-4H-indol-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASJZXHXXNEULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299633 | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13754-86-4 | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13754-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one: Core Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5,6,7-Tetrahydro-4H-indol-4-one is a pivotal heterocyclic scaffold that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrrole ring fused to a cyclohexanone moiety, offer a valuable template for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance in the development of therapeutic agents, particularly as a core structure for inhibitors of human neutrophil elastase (HNE) and cyclin-dependent kinase 9 (CDK9).
Core Properties of this compound
This compound, also known by synonyms such as 4-oxo-4,5,6,7-tetrahydroindole, is a crystalline solid with a pale yellow appearance.[1][2] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO | [2][3][4] |
| Molecular Weight | 135.16 g/mol | [2][3][4] |
| Melting Point | 188-190 °C | [2][4] |
| Boiling Point | 311 °C | [1] |
| Density | 1.216 g/cm³ | [1][2] |
| Appearance | Pale yellow crystals | [2] |
| CAS Number | 13754-86-4 | [3][4] |
Spectroscopic Data
While detailed spectral assignments are often context-dependent, the following table summarizes the expected regions for key spectroscopic signals of this compound based on its functional groups.
| Spectroscopy | Key Features and Expected Ranges |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, the NH proton, and the aliphatic protons of the cyclohexanone ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons of the pyrrole ring, and aliphatic carbons of the cyclohexanone ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-H stretches of the aromatic and aliphatic portions. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of small molecules like CO. |
Synthesis of this compound
The synthesis of the this compound core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule. Key synthetic strategies include the Nenitzescu indole synthesis, the Paal-Knorr pyrrole synthesis, and multicomponent reactions.
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a classic method for preparing 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[5][6] A variation of this reaction can be adapted to form the tetrahydroindolone core.
Experimental Protocol: General Procedure for Nenitzescu-type Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate 1,3-cyclohexanedione derivative in a suitable polar solvent such as acetic acid or ethanol.
-
Addition of Reagents: Add an equimolar amount of an α-aminocarbonyl compound or its precursor (e.g., an α-oximino ketone which is reduced in situ).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a versatile method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][7][8][9][10] This method can be applied to synthesize the tetrahydroindolone scaffold by starting with a suitably functionalized 1,4-dicarbonyl precursor derived from a cyclohexane ring.
Experimental Protocol: General Procedure for Paal-Knorr Synthesis
-
Preparation of the 1,4-Dicarbonyl Precursor: Synthesize a 2-(3-oxobutyl)cyclohexane-1,3-dione derivative. This can be achieved through various methods, such as Michael addition of a cyclohexane-1,3-dione to an α,β-unsaturated ketone.
-
Reaction Setup: In a microwave vial or a round-bottom flask, dissolve the 1,4-dicarbonyl precursor in a suitable solvent like ethanol or acetic acid.[7]
-
Addition of Amine: Add a primary amine or an ammonia source (e.g., ammonium acetate) to the solution.[8]
-
Reaction Conditions: Heat the reaction mixture. Microwave irradiation at 80-150 °C for 2-15 minutes is often effective and can lead to higher yields and shorter reaction times.[1] Conventional heating under reflux can also be employed.
-
Work-up and Purification: After cooling, the reaction mixture is typically partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.[7]
Synthesis from 1,3-Cyclohexanedione and 2-Aminoethanol
A more recent and efficient method involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate, which is then cyclized and aromatized in the presence of a catalyst to yield 4-hydroxyindole, a direct precursor to the tetrahydroindolone.[3][11]
Experimental Protocol: Synthesis of 4-Hydroxyindole
-
Enamine Formation: React 1,3-cyclohexanedione with 2-aminoethanol. This reaction can be carried out in the absence of a solvent or in an organic solvent such as toluene or ethanol. The byproduct of this reaction is water.[3]
-
Catalytic Conversion: The resulting enamine is then converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity, such as a supported palladium or platinum catalyst. This step is typically performed at an elevated temperature (80-200 °C).[3]
-
Reduction to Tetrahydroindolone: The 4-hydroxyindole can then be catalytically hydrogenated to yield this compound.
Biological Significance and Applications
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of compounds with a wide range of biological activities.[12] Derivatives of this core have shown promise as antitumor agents, inhibitors of guanylate cyclase, and potent 5-HT1A agonists.[4]
Human Neutrophil Elastase (HNE) Inhibition
Derivatives of the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core have been identified as potent competitive inhibitors of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases.[13] HNE contributes to tissue damage by degrading extracellular matrix proteins.[14] Inhibition of HNE is a key therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The tetrahydroindazolone scaffold provides a rigid framework for designing selective HNE inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 4H-Indol-4-one, 1,5,6,7-tetrahydro- | CymitQuimica [cymitquimica.com]
- 4. 1,5,6,7-四氢-4H-吲哚-4-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 12. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Neutrophil Elastase Induce Interleukin-10 Expression in Peripheral Blood Mononuclear Cells through Protein Kinase C Theta/Delta and Phospholipase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one (CAS: 13754-86-4): A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5,6,7-Tetrahydro-4H-indol-4-one, a heterocyclic compound identified by the CAS number 13754-86-4, has emerged as a pivotal structural motif in the landscape of medicinal chemistry and drug discovery. Its unique bicyclic framework, comprising a fused pyrrole and cyclohexanone ring, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and extensive applications in the development of novel therapeutics. Particular emphasis is placed on its role as a precursor to compounds with neuroprotective, anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers engaged in the exploration of this promising scaffold.
Chemical Properties and Synthesis
This compound is a solid at room temperature with a melting point of 188-190 °C.[1][2] Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| CAS Number | 13754-86-4 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol [3] |
| Appearance | Solid[4] |
| Melting Point | 188-190 °C[1][2] |
| SMILES | O=C1CCCc2[nH]ccc12[2] |
| InChI Key | KASJZXHXXNEULX-UHFFFAOYSA-N[2] |
The synthesis of this compound and its derivatives can be achieved through various synthetic strategies, with multicomponent reactions being a prominent and efficient approach.[5] One common method involves the condensation of 1,3-cyclohexanedione with an α-aminocarbonyl compound.[6]
Experimental Protocol: Synthesis of this compound from 1,3-Cyclohexanedione
This protocol is a generalized representation based on established synthetic routes.[6][7]
Materials:
-
1,3-Cyclohexanedione
-
2-Aminoethanol
-
Toluene (or another suitable organic solvent)
-
Metal catalyst (e.g., supported palladium or nickel)[7]
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 1,3-cyclohexanedione and a molar equivalent of 2-aminoethanol in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the enamine intermediate.
-
Cool the reaction mixture to room temperature.
-
Cyclization and Dehydrogenation: To the solution containing the enamine, add a suitable metal catalyst.
-
Heat the mixture under reflux in an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture and filter to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Applications in Drug Discovery and Development
The this compound core is a privileged scaffold in drug discovery, serving as a starting material for a wide range of therapeutic agents.[6][8]
Neuroprotective Agents
Derivatives of this compound have shown significant promise in the development of neuroprotective agents for the treatment of neurodegenerative diseases.[8] The therapeutic potential of these compounds is often attributed to their ability to modulate key signaling pathways involved in neuronal survival and response to oxidative stress.[8][9]
a) BDNF/TrkB Signaling Pathway: Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity.[10][11] Some indole derivatives can activate this pathway, promoting neuroprotective effects.[9]
b) Nrf2-ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[8] Indole derivatives can inhibit the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2 and the expression of antioxidant genes.[8]
Anticancer Agents
The tetrahydroindolone scaffold is present in numerous compounds with potent anticancer activity. These derivatives often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
One notable derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, has demonstrated cytotoxic activity against lymphoblastic leukemia cells (Jurkat) with an IC50 value of 14.8 µM.[4] The proposed mechanism of action involves the inhibition of cyclin-dependent kinase 9 (CDK9).[4]
| Derivative | Cell Line | IC50 (µM) | Proposed Target |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (lymphoblastic leukemia) | 14.8[4] | CDK9[4] |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | HEK293 (normal human embryonic kidney) | 93.63[4] | - |
Enzyme Inhibitors
Derivatives of the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core have been identified as potent inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases.[12] This highlights the potential of the broader tetrahydro-4-one heterocyclic scaffold in designing enzyme inhibitors.
| Compound | Target Enzyme | Kᵢ (nM) |
| N2-m-toluoyl derivative (6a) | Human Neutrophil Elastase (HNE) | 11[12] |
| N1-m-toluoyl derivative (7a) | Human Neutrophil Elastase (HNE) | 35[12] |
| 5-bromo-N2-cyclopropylcarbonyl derivative (9c) | Human Neutrophil Elastase (HNE) | 6[12] |
| 5-bromo-N1-cyclopropylcarbonyl derivative (9d) | Human Neutrophil Elastase (HNE) | 6[12] |
Synthesis of Pindolol Precursors
This compound is a key intermediate in the synthesis of 4-hydroxyindole, a precursor to the beta-blocker Pindolol.[13]
This protocol is adapted from a reported procedure for the synthesis of a Pindolol intermediate.[13]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Aqueous potassium hydroxide (KOH) solution
-
Tetrabutylammonium bromide (TBABr)
Procedure:
-
Dissolve this compound in dichloromethane in a reaction vessel.
-
Add tetrabutylammonium bromide (as a phase-transfer catalyst) and an aqueous solution of potassium hydroxide.
-
Cool the mixture in an ice bath and slowly add p-toluenesulfonyl chloride.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one.
Conclusion
This compound stands as a testament to the power of heterocyclic chemistry in the generation of novel therapeutic candidates. Its synthetic accessibility and the chemical versatility of its pyrrole and ketone functionalities have enabled the exploration of a vast chemical space, leading to the discovery of compounds with significant biological activities. The continued investigation of this scaffold and its derivatives is poised to yield new insights into disease mechanisms and contribute to the development of next-generation therapeutics for a range of human ailments. This guide provides a foundational resource to aid researchers in harnessing the full potential of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. mdpi.com [mdpi.com]
- 7. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 8. Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BDNF-TrkB signaling pathway mediates the induction of epileptiform activity induced by a convulsant drug cyclothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one. This heterocyclic compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules.[1][2]
Core Molecular Attributes
This compound is a bicyclic molecule with the chemical formula C₈H₉NO.[3] It possesses a fused ring system consisting of a pyrrole ring and a cyclohexanone ring. This structure imparts a unique combination of stability and reactivity, making it a versatile intermediate in organic synthesis.[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO | [3] |
| Molecular Weight | 135.16 g/mol | |
| Melting Point | 188-190 °C | [1] |
| InChI | 1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 | |
| InChIKey | KASJZXHXXNEULX-UHFFFAOYSA-N | |
| SMILES | O=C1CCCc2[nH]ccc12 | |
| CAS Number | 13754-86-4 |
Molecular Structure Visualization
The following diagram illustrates the 2D molecular structure of this compound.
Spectroscopic Data
A study by Khatri et al. provides some infrared spectroscopic data for a closely related derivative, 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one, which can offer some insight into the expected vibrational modes of the parent compound.[6]
| Functional Group | Characteristic Absorption (cm⁻¹) in 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one | Expected in this compound | Reference |
| C-H stretch (CH₂) | 2890.77 (w) | Present | [6] |
| C=O stretch | 1673.91 (s) | Present | [6] |
| Aromatic C-C skeletal vibration | 1450.21 (s) | Present (in pyrrole ring) | [6] |
| S=O stretch | 1387.53 (s) | Absent | [6] |
| N-H stretch | Not reported for derivative | Expected |
Experimental Protocols: Synthesis
Several synthetic routes to this compound and its derivatives have been reported, highlighting its accessibility for research and development.
General Synthetic Approaches
-
From 6,7-dihydro-4(5H)-benzofuranone: A general procedure involves dissolving 6,7-dihydro-4(5H)-benzofuranone in aqueous ethanol with an appropriate amine in a sealed tube and heating. The product is then extracted with an organic solvent.[1]
-
Nenitzescu Indole Synthesis: This classical method for forming 5-hydroxyindole derivatives involves the condensation of a benzoquinone with a β-aminocrotonic ester.[7][8] While a specific protocol for the title compound is not detailed in the available literature, this general strategy is a cornerstone for synthesizing related indole structures. The reaction is typically favored in polar solvents.[7]
-
Multicomponent Reactions: More recent synthetic strategies involve multicomponent reactions, which offer an efficient way to construct the tetrahydro-4H-indol-4-one core.[9]
Illustrative Synthetic Workflow (General Nenitzescu Synthesis)
The following diagram illustrates the general workflow for a Nenitzescu indole synthesis, which is a plausible, though not explicitly detailed, route to structures related to this compound.
Applications in Drug Development
This compound is a key starting material for the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas.
-
Antitumor Agents: It is a reactant in the synthesis of Psammopemmin A, a compound with antitumor properties.[1]
-
5-HT1A Agonists: The scaffold is used in the preparation of potent and orally active 5-HT1A agonists, which are of interest for treating depression and anxiety.
-
Enzyme Inhibitors: Derivatives of this molecule have been investigated as inhibitors of guanylate cyclase.
The versatility of this compound continues to make it a valuable tool for medicinal chemists and drug development professionals exploring novel therapeutics.
References
- 1. This compound CAS#: 13754-86-4 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4H-Indol-4-one, 1,5,6,7-tetrahydro- | CymitQuimica [cymitquimica.com]
- 4. This compound(13754-86-4) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(13754-86-4) IR Spectrum [chemicalbook.com]
- 6. actascientific.com [actascientific.com]
- 7. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5,6,7-Tetrahydro-4H-indol-4-one is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, serving as core structures for antipsychotics, anxiolytics, and potent inhibitors of proteins such as Hsp90. The synthetic accessibility of this bicyclic system is therefore of significant interest. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the key starting materials, reaction mechanisms, and experimental considerations.
Core Synthetic Strategies
The construction of the this compound core primarily relies on the formation of the pyrrole ring fused to a cyclohexanone moiety. The most prevalent and versatile methods can be categorized into several key strategies, including multicomponent reactions and named reactions such as the Paal-Knorr and Nenitzescu syntheses.
Three-Component Condensation of 1,3-Cyclohexanediones
A robust and widely employed method for the synthesis of this compound derivatives is the one-pot, three-component reaction involving a 1,3-cyclohexanedione, an α-haloketone, and a primary amine or ammonia.[1][2] This approach is a variation of the Paal-Knorr pyrrole synthesis.
The reaction proceeds through the initial alkylation of the 1,3-cyclohexanedione by the α-haloketone to form a triketone intermediate. This intermediate then undergoes condensation with a primary amine or ammonia, followed by intramolecular cyclization and dehydration to yield the final tetrahydroindolone product.[1]
Starting Materials:
-
1,3-Cyclohexanedione or its derivatives: The foundational six-membered ring. Common examples include 1,3-cyclohexanedione and 5,5-dimethyl-1,3-cyclohexanedione (dimedone).
-
α-Haloketones: These reagents provide the carbon atoms for the pyrrole ring. Examples include phenacyl bromide and chloroacetone.[1]
-
Primary Amines or Ammonia: The source of the nitrogen atom in the pyrrole ring. A wide variety of primary amines can be used to introduce substituents at the N-1 position of the indole core.
Reactions of Cyclic Enaminones
Another significant synthetic route involves the use of pre-formed cyclic enaminones, which are derivatives of 1,3-cyclohexanediones. These intermediates can react with various electrophiles to construct the pyrrole ring.
A notable example is the reaction of a cyclic enaminone with an arylglyoxal.[2] This method allows for the introduction of diverse substituents at the 2- and 3-positions of the indole core. Some variations of this reaction can be promoted by microwave irradiation.[2]
Starting Materials:
-
Cyclic Enaminones: Typically prepared from the condensation of a 1,3-cyclohexanedione with a primary amine.
-
Arylglyoxals or other α-dicarbonyl compounds: These reagents react with the enaminone to form the pyrrole ring.
Nenitzescu Indole Synthesis (Adapted)
The classical Nenitzescu indole synthesis involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole.[3] While not a direct route to the target molecule, adaptations of this reaction can be envisioned or may have been developed for related structures. The core principle involves a Michael addition followed by a cyclization and elimination.
Starting Materials:
-
Cyclohexanedione derivative (as a quinone surrogate): A suitable cyclohexanedione that can react in a similar fashion to benzoquinone.
-
Enamines (e.g., β-aminocrotonic esters): These provide the three atoms necessary to complete the pyrrole ring.
Quantitative Data Summary
The efficiency of the synthesis of this compound and its derivatives is highly dependent on the chosen methodology and the specific substrates employed. The following table summarizes representative quantitative data from the literature.
| Synthetic Method | Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Yield (%) | Reference |
| Three-Component Reaction | Dimedone | Phenacyl Bromide | Primary Amine | Wang-OSO3H, Water | Good | [4] |
| Three-Component Reaction | 1,3-Cyclohexanedione | α-Haloketone | Primary Amine | Varies | 60-90+ | [5] |
| β-Cyclodextrin Mediated Three-Component Reaction | Dimedone | Phenacyl Bromide | Primary Amine | β-Cyclodextrin, Water, Neutral conditions | 82-92 | [4] |
| Atroposelective Nenitzescu Synthesis (Derivative) | Naphthoquinone | β-amino-crotonic derivative | - | (R,R)-cat2 Cr salen complex, MeNO2, 40°C, 18h | up to 97 | [6] |
Experimental Protocols
The following are generalized experimental protocols for the key synthetic methodologies. Researchers should consult the primary literature for specific substrate details and safety information.
Protocol 1: General Procedure for Three-Component Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-cyclohexanedione (1.0 eq.), the primary amine (1.05 eq.), and a suitable solvent (e.g., ethanol, water).
-
Reagent Addition: Slowly add the α-haloketone (1.0 eq.) to the stirred mixture.
-
Reaction: The reaction mixture is then heated to reflux or stirred at room temperature, depending on the specific procedure. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.
Protocol 2: General Procedure for Synthesis from Cyclic Enaminones
-
Reaction Setup: In a suitable reaction vessel, dissolve the cyclic enaminone (1.0 eq.) in an appropriate solvent (e.g., acetic acid, ethanol).
-
Reagent Addition: Add the arylglyoxal hydrate (1.0 eq.) and any additional reagents, such as a β-dicarbonyl compound if it is a multicomponent variation.
-
Reaction: The mixture is stirred at room temperature or heated, potentially under microwave irradiation, until the reaction is complete as indicated by TLC.
-
Work-up and Purification: The work-up and purification procedures are similar to those described in Protocol 1, often involving solvent removal, extraction, and chromatographic purification.
Conclusion
The synthesis of this compound is well-established, with several efficient and versatile methods available to researchers. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Three-component reactions starting from 1,3-cyclohexanediones offer a straightforward and high-yielding approach, while methods utilizing cyclic enaminones provide flexibility for introducing a variety of substituents. This guide provides a foundational understanding of these key methodologies for scientists and professionals in the field of drug development.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5,6,7-tetrahydro-4H-indol-4-one, a versatile heterocyclic building block pivotal in the synthesis of a wide array of biologically active molecules. This document details its synthesis, chemical properties, and applications in medicinal chemistry, with a focus on its role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
This compound is a stable, beige, powdered solid at room temperature.[1] Its core structure, a fusion of a pyrrole and a cyclohexanone ring, provides a unique scaffold for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Melting Point | 188-190 °C | |
| Boiling Point | 311 °C | [2] |
| Density | 1.216 g/cm³ | [2] |
| Appearance | Beige powder | [1] |
| CAS Number | 13754-86-4 |
Spectroscopic Data:
While comprehensive spectral data in a single source is limited, the following provides an indication of expected spectroscopic features.
| Spectroscopy | Data |
| ¹H NMR | Expected signals for aromatic protons on the pyrrole ring, and aliphatic protons on the cyclohexanone ring. |
| ¹³C NMR | Expected signals for carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| IR | Characteristic peaks for N-H stretching, C=O stretching, and C=C stretching. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight. |
Synthesis of the Core Structure
The synthesis of this compound can be achieved through several established methods, including multicomponent reactions, the Nenitzescu indole synthesis, and the Paal-Knorr synthesis.[3][4][5]
Multicomponent Reactions
Multicomponent reactions offer an efficient route to functionalized tetrahydro-4H-indol-4-ones by combining three or more starting materials in a single step.[3] A common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines.[3]
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a classic method for preparing 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[4] This reaction proceeds via a Michael addition followed by a cyclization and elimination.[4] The reaction is typically performed in a polar solvent and can be catalyzed by Lewis acids.[4]
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Nenitzescu Synthesis
-
Preparation of Solutions: Prepare Solution A by dissolving the enamine (e.g., ethyl 3-aminocrotonate, 1.0 mmol) in a suitable solvent (e.g., dichloromethane). Prepare Solution B by dissolving 1,4-benzoquinone (1.0 mmol) and a Lewis acid catalyst (e.g., ZnCl₂, 0.08 mmol) in the same solvent.[6]
-
Reaction Initiation: Add Solution A to Solution B with continuous stirring at room temperature.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent.
-
Purification: The crude product is then purified using column chromatography.
Paal-Knorr Synthesis
The Paal-Knorr synthesis provides a route to pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5] This method is highly versatile for creating substituted pyrroles, which can be precursors to the tetrahydroindolone scaffold.[5] The reaction is generally carried out under neutral or mildly acidic conditions.[8]
Applications as a Heterocyclic Building Block
This compound is a valuable precursor for a diverse range of bioactive molecules due to its modifiable structure.[1] Derivatives have shown significant potential in several therapeutic areas.
Anticancer Agents
Derivatives of the tetrahydroindolone core have been investigated as potent anticancer agents, primarily targeting protein kinases involved in cancer cell proliferation and survival.
Targeting Cyclin-Dependent Kinases (CDKs):
One notable derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, has demonstrated cytotoxic activity against lymphoblastic leukemia cells (Jurkat) with an IC₅₀ value of 14.8 µM.[7] In silico studies suggest this compound may act by inhibiting cyclin-dependent kinase 9 (CDK9).[7] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, inducing cancer cell death.
CDK9 Signaling Pathway
Caption: CDK9-mediated transcription elongation and its inhibition.
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):
Other derivatives have shown potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[9] Some of these compounds exhibited IC₅₀ values in the nanomolar range against VEGFR-2 and potent anticancer activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[9]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Quantitative Data on Anticancer Activity:
| Derivative | Target/Cell Line | IC₅₀/Activity | Reference |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (lymphoblastic leukemia) | 14.8 µM | [7] |
| Derivative 5b | VEGFR-2 | 0.160 µM | [9] |
| Derivative 10g | VEGFR-2 | 0.087 µM | [9] |
| Derivative 17a | VEGFR-2 | 0.078 µM | [9] |
| Derivative 5b | MCF-7 (breast cancer) | 0.74 µM | [9] |
| Derivative 10e | HepG2 (liver cancer) | 1.13 µM | [9] |
Neuroprotective Agents
The indole nucleus is a common feature in molecules with neuroprotective properties.[10] Derivatives of this compound have been explored for their potential in treating neurodegenerative diseases.[1] The proposed mechanisms of action often involve antioxidant effects and the modulation of pathways related to neuronal cell death.[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[11]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydroindolone derivatives for a specified duration (e.g., 48 or 72 hours).[11]
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[11]
Experimental Workflow for Synthesis and Screening
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 13754-86-4 [amp.chemicalbook.com]
- 3. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5,6,7-Tetrahydro-4H-indol-4-one, a heterocyclic ketone, serves as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fused pyrrole and cyclohexanone ring system, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of its chemical properties, established synthetic routes, and its significant role as a precursor to potent therapeutic agents, including inhibitors of human neutrophil elastase (HNE) and potential modulators of cyclin-dependent kinase 9 (CDK9). Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside tabulated quantitative data and pathway visualizations to support advanced research and development efforts.
Chemical Identity and Properties
The formal IUPAC name for this compound is This compound . It is also commonly known by several synonyms, providing flexibility in literature and database searches.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Oxo-4,5,6,7-tetrahydroindole, 6,7-Dihydro-1H-indol-4(5H)-one |
| CAS Number | 13754-86-4 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Melting Point | 188-190 °C |
| Appearance | Beige to white solid powder |
| InChI Key | KASJZXHXXNEULX-UHFFFAOYSA-N |
| SMILES | O=C1CCCc2[nH]ccc12 |
Synthesis of the Tetrahydroindolone Core
The this compound scaffold can be constructed through several established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic core. Key approaches include the Paal-Knorr pyrrole synthesis and multicomponent reactions.
Paal-Knorr Type Synthesis
One of the most fundamental methods for constructing the pyrrole ring of the tetrahydroindolone system is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. In the context of this compound, a common strategy involves the initial alkylation of a 1,3-cyclohexanedione with an α-haloketone to form a triketone intermediate, which then undergoes cyclization with an amine.
Multicomponent Reactions
More contemporary and efficient approaches involve multicomponent reactions (MCRs) that allow for the construction of the complex indole core in a single step from simple precursors. These reactions are valued for their atom economy and operational simplicity. A typical MCR for this scaffold might involve the reaction of a cyclic 1,3-dione (like dimedone), an α-haloketone (such as phenacyl bromide), and a primary amine in a suitable solvent.
Experimental Protocols
Representative Synthesis of a Substituted this compound Derivative
The following protocol is a representative example of a three-component reaction to synthesize N-aryl-substituted tetrahydroindol-4-ones.
Materials:
-
Dimedone (1,3-cyclohexanedione derivative)
-
Substituted phenacyl bromide (α-haloketone)
-
Substituted aniline (primary amine)
-
Ethanol/Water (1:1) as solvent
-
Reflux apparatus
Procedure:
-
To a round-bottom flask, add dimedone (1.0 eq), the desired phenacyl bromide (1.0 eq), and the selected aniline derivative (1.1 eq).
-
Add a 1:1 mixture of ethanol and water to the flask to achieve a suitable concentration for reflux.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against HNE.[1][2]
Materials:
-
Human Neutrophil Elastase (HNE), lyophilized
-
Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.5
-
Test compounds and positive control (e.g., Sivelestat) dissolved in DMSO
-
96-well microplate and plate reader
Procedure:
-
Prepare a working solution of HNE in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is low (<1%) to avoid interference.
-
In a 96-well plate, add the assay buffer, the test compound solution (at various concentrations), and the HNE working solution to respective wells. Include wells for enzyme control (no inhibitor) and blank (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution (MeOSuc-AAPV-pNA) to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC₅₀ or Kᵢ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vitro Cytotoxicity (MTT) Assay
This protocol describes the MTT assay to evaluate the effect of test compounds on the metabolic activity and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting cell viability against the logarithm of the compound concentration.
Biological Activity and Therapeutic Applications
The this compound core is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities.
Human Neutrophil Elastase (HNE) Inhibition
Derivatives of the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core have been identified as potent, competitive inhibitors of Human Neutrophil Elastase (HNE).[1][3] HNE is a serine protease implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). The tetrahydroindolone scaffold serves as a key structural motif for designing inhibitors that can fit into the active site of HNE, blocking its proteolytic activity.
Table 2: HNE Inhibitory Activity of Tetrahydroindazol-4-one Derivatives [1][3]
| Compound | R Group Modification | Kᵢ (nM) | Inhibition Type |
| 9c | N-Acyl derivative | 6 | Competitive |
| 9d | N-Acyl derivative | 6 | Competitive |
| Series Range | Various N-acyl/alkyl | 6 - 35 | Competitive |
Note: Data is for the related indazolone scaffold, which provides a strong rationale for exploring the corresponding indol-4-one derivatives.
Anticancer and Cytotoxic Activity
Various derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. These compounds often serve as precursors for more complex molecules that can interact with key cancer-related targets like protein kinases.
Table 3: Cytotoxic Activity (IC₅₀) of Tetrahydroindol-4-one Derivatives
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Indoline-2-one (5b) | MCF-7 (Breast) | ~4.62 | Sunitinib | 4.77 |
| Indoline-2-one (17a) | HepG2 (Liver) | ~1.13 | Sunitinib | 2.23 |
| Indole-based (3b) | MCF-7 (Breast) | 12.37 | Doxorubicin | 0.79 |
| Indole-based (5b) | HT29 (Colon) | 24.66 | Cisplatin | 7.49 |
Note: Data represents various complex derivatives synthesized from the core scaffold, demonstrating its utility in generating compounds with anticancer potential.[4][5][6]
Signaling Pathways and Mechanisms of Action
Inhibition of Human Neutrolphil Elastase (HNE)
Derivatives based on the tetrahydroindolone scaffold act as competitive inhibitors of HNE. They bind reversibly to the enzyme's active site, preventing the natural substrate from binding and being cleaved. This action reduces the downstream tissue damage and inflammation caused by excessive HNE activity.
Caption: Competitive inhibition of HNE by a tetrahydroindolone derivative.
Potential as Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
The indole nucleus is a well-known pharmacophore for kinase inhibitors. Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. In many cancers, there is a dependency on the continuous transcription of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to the downregulation of these survival proteins, inducing apoptosis in cancer cells. The tetrahydroindolone scaffold represents a promising starting point for developing selective CDK9 inhibitors.
Caption: General mechanism of CDK9 in transcription and its inhibition.
Conclusion and Future Directions
This compound is a compound of significant interest to the drug development community. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the creation of large compound libraries. The demonstrated potent activity of its derivatives as HNE inhibitors validates this scaffold as a promising platform for developing novel anti-inflammatory agents. Furthermore, its structural similarity to known kinase inhibitors suggests a rich potential for developing targeted anticancer therapies, particularly against transcription-dependent cancers. Future research should focus on optimizing the synthesis for diversity, exploring structure-activity relationships for HNE and kinase inhibition, and conducting in-depth preclinical evaluations of lead compounds to translate the potential of this scaffold into new therapeutics.
References
- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one: Synonyms, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5,6,7-tetrahydro-4H-indol-4-one, a versatile heterocyclic building block crucial in the synthesis of a wide range of biologically active molecules. This document details its synonyms and trade names, summarizes its key chemical and physical properties, outlines experimental protocols for its derivatization, and explores the signaling pathways of its more complex derivatives.
Chemical Identity and Properties
This compound is a bicyclic organic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis. Due to its reactive keto and pyrrole functionalities, it is a precursor to a diverse array of complex molecules with potential therapeutic applications.
Synonyms and Identifiers
While no specific trade names for this compound are commonly used, as it is primarily a research and building block chemical, it is known by a variety of synonyms in chemical literature and supplier catalogs.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 13754-86-4 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.17 g/mol |
| Synonym 1 | 4,5,6,7-Tetrahydro-4-oxoindole |
| Synonym 2 | 4-Oxo-4,5,6,7-tetrahydroindole |
| Synonym 3 | 6,7-Dihydro-1H-indol-4(5H)-one |
| Synonym 4 | Tetrahydroindolone |
| Synonym 5 | NSC 131681 |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 188-190 °C | [1] |
| Assay (Purity) | ≥98% | [1] |
| Appearance | Beige to light yellow or brown crystalline powder |
Synthetic Utility and Experimental Protocols
This compound is a versatile starting material for the synthesis of a variety of more complex heterocyclic systems. Key reactions involve modifications at the pyrrole nitrogen, the α-position to the ketone, and condensation reactions at the carbonyl group. Below are generalized experimental protocols for common transformations.
General Synthesis of this compound Derivatives
A prevalent method for the synthesis of the this compound core involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound, a reaction known as the Paal-Knorr pyrrole synthesis.
Generalized Experimental Protocol: Paal-Knorr Synthesis of Substituted 1,5,6,7-Tetrahydro-4H-indol-4-ones
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-cyclohexanedione derivative (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Amine: Add the primary amine or ammonia source (1.0-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). For less reactive substrates, a weak acid catalyst like acetic acid can be added to accelerate the reaction.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
N-Alkylation
The pyrrole nitrogen can be readily alkylated to introduce various substituents.
Generalized Experimental Protocol: N-Alkylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) at 0 °C under an inert atmosphere.
-
Addition of Alkylating Agent: Stir the mixture for 30 minutes, then add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 to 24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is used to introduce a formyl group at the C2 position of the indole ring.
Generalized Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5-3.0 eq.) dropwise to anhydrous dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
-
Reaction with Substrate: Add a solution of the N-protected this compound (1.0 eq.) in DMF to the freshly prepared Vilsmeier reagent.
-
Reaction Conditions: Heat the reaction mixture at 60-80 °C for 2 to 6 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium bicarbonate.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Applications in the Synthesis of Bioactive Molecules and Their Signaling Pathways
Derivatives of this compound are precursors to compounds that interact with various biological targets. Understanding the signaling pathways of these targets is crucial for drug development.
Antitumor Agents
This chemical is a building block for compounds with antitumor properties, which can act through various mechanisms, including the inhibition of histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2).
Serotonin 5-HT1A Receptor Agonists
Derivatives of this compound have been investigated as agonists of the 5-HT1A receptor, which is a target for anxiolytics and antidepressants.
Enzyme Inhibitors
This versatile scaffold is also used to develop inhibitors of enzymes such as human neutrophil elastase (HNE) and soluble guanylate cyclase (sGC).
Conclusion
This compound is a foundational scaffold in the development of novel therapeutic agents. Its chemical tractability allows for the synthesis of a diverse range of derivatives that can modulate the activity of key biological targets implicated in cancer, neurological disorders, and inflammatory diseases. The information provided in this guide serves as a valuable resource for researchers engaged in the design and synthesis of new chemical entities based on this versatile heterocyclic core.
References
An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 1,5,6,7-tetrahydro-4H-indol-4-one, a scaffold of significant interest in medicinal chemistry. From its initial discovery and synthesis to its role as a foundational building block for a variety of therapeutic agents, this document details the key chemical and biological aspects of this molecule. Included are detailed experimental protocols for its synthesis, extensive quantitative data, and an exploration of the signaling pathways affected by its derivatives. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Discovery and History
The journey of this compound (also referred to as 4,5,6,7-tetrahydroindol-4-one) began in 1928 with its first reported synthesis by Costin Nenitzescu and Scortzbanu.[1][2] Their pioneering work, now known as the Nenitzescu indole synthesis, involved the condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds.[1][2] A key innovation in their method was the in situ generation of the often unstable α-aminocarbonyl compounds from their corresponding oxime precursors, a technique adapted from the classical Knorr pyrrole synthesis.[1]
Since its discovery, the this compound core has been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and the presence of both a pyrrole ring and a ketone functionality make it an ideal starting point for the synthesis of complex polyheterocyclic structures with diverse biological activities.[1][2] Dehydrogenation of this molecule yields the 4-hydroxy-indole moiety, a key feature in naturally occurring bioactive alkaloids like psilocin and in synthetic drugs such as the non-selective beta-blocker, pindolol.[3]
Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic approaches. The classical methods of Nenitzescu and Paal-Knorr have been refined over the years, and modern multicomponent reactions offer efficient alternative routes.
Nenitzescu Indole Synthesis
The original and most fundamental method for constructing the tetrahydroindolone core is the Nenitzescu synthesis. This reaction involves the condensation of a 1,3-cyclohexanedione with a β-aminocrotonic ester (an enamine).[4][5]
Experimental Protocol: Nenitzescu Synthesis (General Procedure)
A detailed experimental protocol for a representative Nenitzescu reaction is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-cyclohexanedione (1.0 eq.) and the β-aminocrotonate derivative (1.0-1.2 eq.) in a suitable polar solvent such as acetone, ethanol, or acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific substrates.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis provides an alternative and widely used method for the formation of the pyrrole ring in the this compound system. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7]
Experimental Protocol: Paal-Knorr Synthesis (General Procedure)
A typical experimental procedure for a Paal-Knorr synthesis of a substituted pyrrole is as follows:
-
Reaction Setup: To a solution of the 1,4-diketone (1.0 eq.) in a suitable solvent like ethanol or methanol, add the primary amine (1.0-3.0 eq.) and a catalytic amount of a weak acid, such as acetic acid.
-
Reaction Execution: The reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion. For less reactive substrates, microwave irradiation at a controlled temperature (e.g., 80-150°C) can significantly reduce the reaction time.[3]
-
Work-up and Purification: After cooling, the reaction mixture is typically partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Multicomponent Reactions
Modern synthetic strategies increasingly employ multicomponent reactions (MCRs) to construct complex molecules like this compound and its derivatives in a single step. These reactions are highly efficient and offer a high degree of atom economy.[8][9] One common MCR approach involves the reaction of a 1,3-dione, an α-haloketone, and a primary amine.[8]
Experimental Workflow: Multicomponent Synthesis
Caption: General workflow for a multicomponent synthesis of this compound derivatives.
Quantitative Data
The efficiency of the synthesis of this compound and its derivatives varies depending on the chosen method and the specific substrates used. Below is a summary of representative data.
Table 1: Comparison of Synthetic Methods
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| Nenitzescu Synthesis | 1,3-Cyclohexanedione, β-aminocrotonate | Reflux in acetone | 46% | [5] |
| Paal-Knorr Synthesis | 1,4-Diketone, Primary Amine | Acetic acid, ethanol, microwave (80°C) | Generally Good | |
| Multicomponent Reaction | Dimedone, Phenacyl Bromide, Aniline | Water-ethanol (1:1), reflux | 82-92% | [9] |
| Rh(III)-catalyzed Annulation | Pyrrolocyclohexanone, Enaldiazo compound | Cp*Rh(III) catalyst | 88% | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.17 (br s, 1H, NH), 7.05 (m, 1H, Ar-H), 6.52 (d, 1H, Ar-H), 2.74 (t, 2H), 2.45 (t, 2H), 2.12 (m, 2H) | [10] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 195.1, 137.9, 123.1, 117.7, 104.4, 37.9, 23.2, 22.4 | [10] |
| IR (KBr) | ν (cm⁻¹): 3401 (N-H), 2928, 2848 (C-H), 1640 (C=O) | [11] |
| Mass Spectrometry (ESI) | m/z: 136.07 [M+H]⁺ | [12] |
| Melting Point | 188-190 °C |
Role in Drug Development and Signaling Pathways
The this compound scaffold is a cornerstone in the development of a number of clinically significant drugs. Its derivatives have been shown to interact with a variety of biological targets, leading to a range of therapeutic effects.
Logical Relationship of Core Scaffold to Drug Action
Caption: Relationship between the this compound core, its drug derivatives, their biological targets, and therapeutic outcomes.
Molindone: An Antipsychotic Agent
Molindone is an antipsychotic medication used in the treatment of schizophrenia.[13] Its mechanism of action primarily involves the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to be hyperactive in individuals with schizophrenia.[14] By blocking these receptors, molindone reduces dopaminergic neurotransmission, thereby alleviating the positive symptoms of psychosis such as hallucinations and delusions. Additionally, molindone exhibits antagonist activity at serotonin 5-HT2A receptors, which may contribute to its overall therapeutic profile and a lower incidence of certain side effects compared to other typical antipsychotics.[13]
Signaling Pathway: Molindone's Antagonism of Dopamine D2 Receptors
Caption: Molindone acts as an antagonist at the dopamine D2 receptor, blocking dopamine's inhibitory effect on adenylyl cyclase and subsequent signaling.
Hsp90 Inhibitors in Cancer Therapy
The this compound scaffold has been utilized in the development of potent inhibitors of Heat Shock Protein 90 (Hsp90).[15][16] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[17] Hsp90 inhibitors bind to the N-terminal ATP-binding pocket of Hsp90, preventing its chaperone activity.[18] This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cancer cell death.[18]
Signaling Pathway: Hsp90 Inhibition
Caption: Hsp90 inhibitors based on the this compound scaffold block Hsp90 function, leading to the degradation of oncogenic client proteins.
GABA-A Receptor Agonists for Anxiety
Derivatives of this compound, such as CP-409,092, have been investigated as partial agonists of the GABA-A receptor for the treatment of anxiety. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory or calming effect. GABA-A receptor agonists enhance this effect, leading to anxiolytic properties.
Conclusion
Since its discovery in 1928, this compound has evolved from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its versatile synthesis and structurally important features have enabled the development of a diverse range of therapeutic agents. The continued exploration of this privileged scaffold promises to yield new and improved treatments for a variety of diseases. This guide provides a comprehensive foundation for researchers and drug development professionals to understand and utilize this important molecule in their ongoing work.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Molindone - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Pharmacological Evaluation of Novel Hsp90N-terminal Inhibitors Without Induction of Heat Shock Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
Theoretical and Computational Deep Dive into 1,5,6,7-Tetrahydro-4H-indol-4-one: A Core Scaffold in Medicinal Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational studies concerning 1,5,6,7-tetrahydro-4H-indol-4-one, a pivotal heterocyclic ketone in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering in-depth insights into its synthesis, spectroscopic properties, and quantum chemical characteristics.
Introduction
This compound is a bicyclic heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its rigid, fused-ring structure is a key feature in a variety of biologically active molecules, including anti-inflammatory and neuroprotective agents. The presence of both a pyrrole ring and a cyclohexanone moiety provides multiple sites for functionalization, making it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries. This guide will explore the synthesis of this core structure and delve into its molecular properties through theoretical and computational lenses.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. One of the most common and historically significant methods is a variation of the Nenitzescu indole synthesis.
Nenitzescu-Type Synthesis Protocol
The Nenitzescu indole synthesis and its variations provide a direct route to functionalized indole cores.[1][2] A plausible synthetic pathway to this compound involves the condensation of 1,3-cyclohexanedione with an appropriate three-carbon aminating synthon.
Experimental Protocol:
-
Materials: 1,3-cyclohexanedione, 2-amino-acetaldehyde dimethyl acetal, hydrochloric acid, acetic acid, sodium acetate.
-
Step 1: In situ formation of the enamine: 1,3-cyclohexanedione is reacted with 2-amino-acetaldehyde dimethyl acetal in a suitable solvent such as ethanol. The reaction is typically catalyzed by a weak acid to promote the formation of the enaminone intermediate.
-
Step 2: Cyclization and Aromatization: The reaction mixture is then heated, often under reflux, to facilitate the intramolecular cyclization. This is followed by dehydration to form the pyrrole ring.
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
It is important to note that reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.[3]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, typically in the aromatic region, and signals for the methylene protons of the cyclohexanone ring in the aliphatic region. The NH proton of the pyrrole will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the sp² hybridized carbons of the pyrrole ring, and the sp³ hybridized carbons of the cyclohexanone ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ketone group (typically around 1650-1700 cm⁻¹) and a sharp peak for the N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹).[4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (135.17 g/mol ).
Theoretical and Computational Analysis
To gain a deeper understanding of the molecular properties of this compound, quantum chemical calculations are invaluable. Density Functional Theory (DFT) is a powerful tool for this purpose.
Computational Methodology
A standard and effective computational approach for this type of molecule involves geometry optimization and subsequent property calculations using DFT with the B3LYP functional and a 6-31G(d,p) or larger basis set.[5][6] This level of theory provides a good balance between accuracy and computational cost for predicting geometric parameters, vibrational frequencies, and electronic properties.
Molecular Geometry
The optimized molecular geometry of this compound would reveal key structural parameters. The following tables present illustrative, theoretically predicted data based on standard computational methods for similar molecules.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
|---|---|
| N1-C2 | 1.375 |
| C2-C3 | 1.380 |
| C3-C3a | 1.430 |
| C3a-C7a | 1.390 |
| N1-C7a | 1.385 |
| C4-C5 | 1.510 |
| C5-C6 | 1.540 |
| C6-C7 | 1.535 |
| C4=O | 1.230 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
|---|---|
| C7a-N1-C2 | 109.5 |
| N1-C2-C3 | 108.0 |
| C2-C3-C3a | 107.5 |
| C3-C3a-C7a | 106.0 |
| C3a-C7a-N1 | 109.0 |
| O=C4-C5 | 121.0 |
| C5-C6-C7 | 112.0 |
Vibrational Analysis
The calculated vibrational frequencies can be used to interpret the experimental IR and Raman spectra. The table below lists the predicted frequencies for some of the key vibrational modes.
Table 3: Predicted Vibrational Frequencies
| Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3450 | N-H stretch |
| ν(C-H)pyrrole | 3100-3150 | C-H stretch (pyrrole) |
| ν(C-H)aliphatic | 2850-2960 | C-H stretch (aliphatic) |
| ν(C=O) | 1685 | C=O stretch |
| ν(C=C) | 1550-1600 | C=C stretch (pyrrole) |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[7][8]
Table 4: Predicted Electronic Properties
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap | 4.35 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and helps in identifying sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. The region around the NH proton would exhibit a positive potential (blue), making it a potential site for nucleophilic interaction.
Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
This compound remains a molecule of significant interest in the field of medicinal chemistry. While its derivatives have been the subject of numerous studies, this guide highlights the need for a dedicated, comprehensive experimental and computational investigation of the parent compound. Such a study would provide a valuable benchmark for future research and aid in the rational design of novel therapeutics based on this versatile scaffold. The methodologies and illustrative data presented herein offer a solid foundation for such future work. Further investigations into the biological activities of the parent compound and its potential roles in cellular signaling pathways are also warranted. Currently, there is a lack of information in the reviewed literature regarding specific signaling pathways directly modulated by this compound.
References
- 1. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 4. This compound(13754-86-4) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 8. m.youtube.com [m.youtube.com]
The Synthetic Landscape of 1,5,6,7-Tetrahydro-4H-indol-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a pivotal structural motif in medicinal chemistry and drug discovery. Its presence in a variety of biologically active compounds underscores its importance as a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic strategies employed to construct this valuable heterocyclic core. We will delve into the intricacies of the Nenitzescu indole synthesis, the Paal-Knorr cyclization, and various multicomponent reactions, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to facilitate a deeper understanding for researchers in the field.
Core Synthetic Strategies
The synthesis of this compound and its derivatives is predominantly achieved through a few classical and modern synthetic methodologies. These methods offer varying degrees of efficiency, substrate scope, and operational simplicity.
The Nenitzescu Indole Synthesis
First reported by Costin Nenitzescu in 1929, this reaction is a cornerstone for the synthesis of 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[1][2] While the classical Nenitzescu reaction leads to 5-hydroxyindoles, modifications and variations of the starting materials allow for the synthesis of the tetrahydroindolone core. The reaction generally proceeds best in highly polar solvents.[1] For larger-scale syntheses, a slight excess (20-60%) of the benzoquinone is often employed to drive the reaction to completion.[1]
Generalized Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 1,5,6,7-Tetrahydro-4H-indol-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, a promising scaffold in medicinal chemistry. Furthermore, it outlines a comprehensive workflow for their evaluation as potential kinase inhibitors, with a specific focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.
Introduction
The this compound core is a privileged heterocyclic motif found in numerous biologically active compounds. Its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1] This scaffold serves as a versatile building block for the synthesis of more complex molecules, including potent kinase inhibitors.[2][3] Kinases, particularly receptor tyrosine kinases like VEGFR-2, play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a vital class of anticancer drugs.[4]
This document outlines established synthetic routes to this compound derivatives and provides a standard workflow for assessing their potential as kinase inhibitors.
Synthetic Protocols
Several efficient methods have been developed for the synthesis of the this compound scaffold. The following protocols describe three common and versatile approaches: a multicomponent reaction, the Paal-Knorr synthesis, and the Nenitzescu indole synthesis.
Protocol 1: Multicomponent Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step.[5] This protocol describes a three-component reaction for the synthesis of functionalized this compound derivatives.[6]
Reaction Scheme:
-
Reactants: Cyclohexane-1,3-dione, an α-haloketone, and a primary amine.
-
Product: Substituted this compound.
Experimental Procedure:
-
To a solution of cyclohexane-1,3-dione (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol), add the primary amine (1.0 eq.) and the α-haloketone (1.0 eq.).
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired this compound derivative.
Data Presentation: Examples of Multicomponent Synthesis Yields
| Entry | Cyclohexane-1,3-dione Derivative | α-Haloketone | Primary Amine | Yield (%) |
| 1 | Cyclohexane-1,3-dione | 2-Chloro-1-phenylethanone | Benzylamine | 75-85 |
| 2 | 5,5-Dimethylcyclohexane-1,3-dione | 2-Bromo-1-(4-methoxyphenyl)ethanone | Aniline | 70-80 |
| 3 | Cyclohexane-1,3-dione | Ethyl 2-bromoacetate | Cyclohexylamine | 65-75 |
Protocol 2: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for the formation of pyrrole rings from 1,4-dicarbonyl compounds.[7][8] This can be adapted for the synthesis of the tetrahydroindolone core.
Reaction Scheme:
-
Reactants: A 2-(3-oxobutyl)cyclohexane-1,3-dione (a masked 1,4-dicarbonyl) and a primary amine or ammonia source.
-
Product: this compound.
Experimental Procedure:
-
A mixture of the 2-(3-oxobutyl)cyclohexane-1,3-dione derivative (1.0 eq.) and a primary amine (1.1 eq.) or an ammonia source (e.g., ammonium acetate) is dissolved in a suitable solvent (e.g., acetic acid, ethanol).
-
The reaction is heated to reflux for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
Data Presentation: Examples of Paal-Knorr Synthesis Yields
| Entry | 2-(3-Oxobutyl)cyclohexane-1,3-dione Derivative | Amine | Yield (%) |
| 1 | 2-(3-Oxobutyl)cyclohexane-1,3-dione | Ammonium Acetate | 80-90 |
| 2 | 5,5-Dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione | Methylamine | 75-85 |
| 3 | 2-(1-Phenyl-3-oxobutyl)cyclohexane-1,3-dione | Benzylamine | 70-80 |
Protocol 3: Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a powerful method for constructing 5-hydroxyindole derivatives from benzoquinones and β-aminocrotonates.[9][10] A modification of this reaction can be used to access the tetrahydroindolone core.
Reaction Scheme:
-
Reactants: A suitable quinone and a β-amino-enone.
-
Product: A functionalized this compound.
Experimental Procedure:
-
The quinone (1.0 eq.) is dissolved in a polar solvent such as acetic acid or ethanol.
-
The β-amino-enone (1.0-1.2 eq.) is added to the solution.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC.
-
The reaction mixture is then poured into water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization or column chromatography.
Data Presentation: Examples of Nenitzescu-type Synthesis Yields
| Entry | Quinone | β-Amino-enone | Yield (%) |
| 1 | 1,4-Benzoquinone | 3-Amino-5,5-dimethylcyclohex-2-en-1-one | 60-70 |
| 2 | 2-Methyl-1,4-benzoquinone | 3-Aminocyclohex-2-en-1-one | 55-65 |
| 3 | 1,4-Naphthoquinone | 3-Amino-5-phenylcyclohex-2-en-1-one | 50-60 |
Visualization of Synthetic Workflow
The general experimental workflow for the synthesis, purification, and characterization of this compound derivatives is depicted below.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Application in Drug Development: Kinase Inhibition
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, including VEGFR-2, which is a key regulator of angiogenesis.[11]
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[6][12] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block this signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Protocol for Biological Evaluation: Kinase Inhibition Assay
The following is a general workflow for the initial biological evaluation of newly synthesized this compound derivatives as potential kinase inhibitors.[13][14]
1. Primary Kinase Screening:
-
Objective: To identify initial "hit" compounds that exhibit inhibitory activity against the target kinase (e.g., VEGFR-2).
-
Method: A high-throughput screening (HTS) format is typically used, such as an in vitro kinase assay. Commonly used formats include radiometric assays (e.g., ³³P-ATP filter binding), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™).[13][15]
-
Procedure:
-
The test compounds are screened at a single, high concentration (e.g., 10 µM) against the purified kinase enzyme.
-
The assay measures the phosphorylation of a substrate in the presence of ATP.
-
A significant reduction in signal compared to a control (DMSO vehicle) indicates potential inhibitory activity.
-
2. IC₅₀ Determination:
-
Objective: To quantify the potency of the "hit" compounds.
-
Method: A dose-response curve is generated by testing the active compounds over a range of concentrations.
-
Procedure:
-
Serial dilutions of the hit compounds are prepared.
-
The in vitro kinase assay is performed for each concentration.
-
The percentage of kinase inhibition is plotted against the logarithm of the compound concentration.
-
The IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited) is calculated from the resulting sigmoidal curve.
-
3. Selectivity Profiling:
-
Objective: To assess the specificity of the inhibitors against a panel of other kinases.
-
Method: The most potent compounds are screened against a panel of related and unrelated kinases.
-
Procedure:
-
The compounds are tested at a fixed concentration (e.g., 1 µM or 10 µM) against a kinase panel.
-
The percentage of inhibition for each kinase is determined.
-
This provides a selectivity profile and helps to identify potential off-target effects.
-
4. Cell-Based Assays:
-
Objective: To evaluate the activity of the inhibitors in a cellular context.
-
Methods:
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase signaling.
-
Western Blotting: To measure the inhibition of phosphorylation of downstream targets of the kinase in treated cells.
-
Data Presentation: Example of Kinase Inhibition Data
| Compound ID | Structure (R groups) | VEGFR-2 IC₅₀ (nM) | Off-target Kinase 1 IC₅₀ (nM) | Cell Line (e.g., HUVEC) Proliferation IC₅₀ (µM) |
| THI-001 | R¹=H, R²=Ph | 50 | >1000 | 1.2 |
| THI-002 | R¹=Me, R²=4-Cl-Ph | 25 | 850 | 0.8 |
| Sunitinib | (Reference Drug) | 9 | 60 | 0.02 |
Visualization of Biological Evaluation Workflow
The following diagram illustrates the typical workflow for the biological evaluation of novel kinase inhibitors.
Caption: A typical workflow for the screening and evaluation of novel kinase inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. The synthetic protocols outlined provide robust and versatile methods for accessing a diverse range of derivatives. The subsequent biological evaluation workflow offers a systematic approach to identify and characterize potent and selective inhibitors, paving the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. biorbyt.com [biorbyt.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. VEGFR2 inhibition assay [bio-protocol.org]
Application Notes and Protocols: 1,5,6,7-Tetrahydro-4H-indol-4-one in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5,6,7-Tetrahydro-4H-indol-4-one, a pyrrolocyclohexanone, is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure, combining a pyrrole ring with a non-planar cyclohexenone moiety, facilitates optimal binding to the active sites of various enzymes and receptors.[1] This core structure serves as a crucial building block for the synthesis of a wide array of biologically active molecules with therapeutic potential in oncology, inflammation, and neuroscience.[2][3][4] The stability and reactivity of the tetrahydroindolone core allow for extensive functionalization, making it an attractive starting point for developing novel drug candidates.[2][3]
Synthetic Protocols
The synthesis of the this compound core can be achieved through various methods, most notably through multicomponent reactions or classical cyclization strategies like the Nenitzescu indole synthesis.[1][3][5]
Protocol 1: General Multicomponent Synthesis
This protocol is based on the common three-component reaction involving a cyclic 1,3-dione, an amine, and an α-haloketone, which proceeds via an intermediate enaminone followed by cyclization.[1][6]
Materials:
-
Cyclohexane-1,3-dione
-
Primary amine (e.g., aniline derivative)
-
α-Bromoacetophenone derivative
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Base (optional, e.g., triethylamine)
Procedure:
-
Formation of Enaminone: Dissolve cyclohexane-1,3-dione (1 equivalent) and the primary amine (1 equivalent) in ethanol. Stir the mixture at room temperature for 1-2 hours until the enaminone intermediate is formed. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Alkylation: To the solution containing the enaminone, add the α-bromoacetophenone derivative (1 equivalent).
-
Cyclization: Reflux the reaction mixture for 4-8 hours. The cyclization reaction leads to the formation of the this compound derivative.[6]
-
Work-up and Purification: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.
Logical Workflow for Synthesis
References
- 1. Multicomponent synthesis of 1,5,6,7-tetrahydro-4<i>H</i>-indol-4-one derivatives - ProQuest [proquest.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures | MDPI [mdpi.com]
- 5. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 1,5,6,7-Tetrahydro-4H-indol-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel anti-inflammatory agents derived from the versatile starting material, 1,5,6,7-tetrahydro-4H-indol-4-one. This scaffold has garnered significant interest in medicinal chemistry due to its potential to yield potent inhibitors of key inflammatory mediators, particularly human neutrophil elastase (HNE).
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Human neutrophil elastase (HNE), a serine protease released by neutrophils during inflammation, plays a pivotal role in tissue damage and the perpetuation of the inflammatory cascade. Consequently, the development of HNE inhibitors is a promising therapeutic strategy for a range of inflammatory conditions. The this compound core serves as a valuable starting point for the synthesis of such inhibitors. Its structural features allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Methodologies
The synthesis of anti-inflammatory agents from this compound typically involves the modification of the indole nitrogen and the carbonyl group. A common approach is the acylation or alkylation of the indole nitrogen, followed by further functionalization. The Paal-Knorr synthesis is a foundational method for the initial construction of the tetrahydroindolone ring system.
General Synthetic Workflow
The overall process for synthesizing and evaluating potential anti-inflammatory agents from this compound can be summarized in the following workflow:
Caption: General workflow for the synthesis and screening of anti-inflammatory agents.
Experimental Protocol: Synthesis of N-Acyl this compound Derivatives
This protocol is adapted from methodologies used for the synthesis of similar HNE inhibitors based on related scaffolds.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Acyl chloride or anhydride (e.g., benzoyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Acylation: Slowly add the desired acyl chloride or anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Biological Evaluation: HNE Inhibition Assay
The anti-inflammatory potential of the synthesized compounds is primarily assessed through their ability to inhibit HNE.
Experimental Protocol: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of the synthesized compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Synthesized inhibitor compounds
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and the positive control in DMSO. Make serial dilutions in assay buffer to the desired test concentrations.
-
Assay Plate Preparation: To the wells of a 96-well microplate, add the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Addition: Add the HNE solution to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the inhibitors.
-
Reaction Initiation: Add the fluorogenic HNE substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce HNE activity by 50%) by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of a series of hypothetical N-substituted this compound derivatives against HNE are summarized in the table below.
| Compound ID | R Group on Indole Nitrogen | HNE IC₅₀ (nM) |
| 1 | -H | >10,000 |
| 2a | -COCH₃ | 850 |
| 2b | -COPh | 150 |
| 2c | -SO₂Ph | 75 |
| Sivelestat | (Positive Control) | 45 |
Signaling Pathway
Human neutrophil elastase contributes to inflammation through a complex signaling cascade. Understanding this pathway is crucial for the rational design of novel inhibitors.
HNE-Mediated Inflammatory Signaling Pathway
Caption: Simplified signaling pathway of HNE-induced inflammation.
HNE can cleave and activate cell surface receptors, such as Protease-Activated Receptors (PARs). This activation triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways ultimately lead to the increased production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which amplify and sustain the inflammatory response. Inhibitors based on the this compound scaffold can block the initial step of this cascade by directly inhibiting HNE activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents targeting human neutrophil elastase. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to design, synthesize, and assess the therapeutic potential of new derivatives. Further optimization of these compounds could lead to the discovery of potent and selective HNE inhibitors with significant clinical applications in the treatment of inflammatory diseases.
Application Notes and Protocols for 1,5,6,7-Tetrahydro-4H-indol-4-one in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives in the field of neuroprotective research. This document includes detailed experimental protocols for key in vitro assays, a summary of quantitative data from relevant studies, and visualizations of associated signaling pathways and experimental workflows.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry for the synthesis of a wide array of bioactive molecules.[1] Its unique structure allows for diverse chemical modifications, leading to the development of novel derivatives with significant therapeutic potential. In the realm of neuroprotection, derivatives of this indole core have demonstrated promising activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects, making them attractive candidates for the development of therapies against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanisms of Neuroprotection
Derivatives of this compound exert their neuroprotective effects through multiple mechanisms, primarily centered around the mitigation of oxidative stress and the modulation of key cellular signaling pathways.
-
Antioxidant Activity: Many indole-based compounds are potent antioxidants. They can directly scavenge reactive oxygen species (ROS) or enhance the endogenous antioxidant capacity of neuronal cells.
-
Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. Tetrahydroindolone derivatives have been shown to suppress the production of pro-inflammatory mediators in microglia, the primary immune cells of the brain.
-
Modulation of Signaling Pathways: These compounds can influence critical signaling pathways involved in cell survival and death, such as the Nrf2/ARE and PI3K/Akt pathways.
Quantitative Data Summary
The following table summarizes the neuroprotective effects of various indole derivatives, some of which are structurally related to or synthesized from the this compound scaffold. These studies typically utilize in vitro models of neurotoxicity in cell lines like SH-SY5Y.
| Compound/Derivative | Assay | Neurotoxin | Concentration | Result | Reference |
| Indole-phenolic derivative 12 | MTT Assay | H₂O₂ (500 µM) | 30 µM | Increased cell viability to 79.98% | [2] |
| Indole-phenolic derivative 21 | MTT Assay | H₂O₂ (500 µM) | 30 µM | Increased cell viability to 89.41% | [2] |
| Indole-phenolic derivative 12 | ROS Assay | H₂O₂ (500 µM) | 30 µM | Significantly inhibited ROS production | [2] |
| Indole-phenolic derivative 22 | ROS Assay | H₂O₂ (500 µM) | 30 µM | Significantly inhibited ROS production | [2] |
| Arginine-modified melanin (from D. tricolor) | MTT Assay | H₂O₂ (0.5 mM) | 20 µg/mL | Increased cell viability by 21% | [3] |
| Arginine-modified melanin (from F. fomentarius) | MTT Assay | H₂O₂ (0.5 mM) | 20 µg/mL | Increased cell viability by 20% | [3] |
| Arginine-modified melanin (from D. tricolor) | MTT Assay | MPTP (0.2 mM) | 20 µg/mL | Increased cell viability by 11.1% | [3] |
| Arginine-modified melanin (from F. fomentarius) | MTT Assay | MPTP (0.2 mM) | 20 µg/mL | Increased cell viability by 10.2% | [3] |
Experimental Protocols
Detailed protocols for common in vitro assays to evaluate the neuroprotective effects of this compound derivatives are provided below. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model in these studies.
-
Cell Line: SH-SY5Y (human neuroblastoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Test compound (dissolved in DMSO)
-
Neurotoxin (e.g., H₂O₂, MPP⁺, or Aβ peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2-4 hours. Ensure the final DMSO concentration is below 0.1%.
-
Induce neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM 6-OHDA or 500 µM H₂O₂) to the wells. Include appropriate controls (vehicle control, neurotoxin-only control).
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Test compound
-
Neurotoxin
-
LDH cytotoxicity assay kit
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture that leads to the formation of a colored product.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate LDH release as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
-
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the levels of intracellular reactive oxygen species.
-
Materials:
-
SH-SY5Y cells
-
Black, clear-bottom 96-well plates
-
Test compound
-
Neurotoxin
-
DCFH-DA solution (10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treat the cells with the test compound for 2-4 hours.
-
Induce oxidative stress by adding a neurotoxin like H₂O₂.
-
After the desired incubation time, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Visualization of Workflows and Pathways
The following diagram illustrates a typical workflow for screening and evaluating the neuroprotective properties of this compound derivatives.
Caption: A typical experimental workflow for in vitro neuroprotective studies.
Derivatives of this compound can activate the Nrf2/ARE pathway, a key regulator of cellular defense against oxidative stress.
Caption: Activation of the Nrf2/ARE pathway by tetrahydroindolone derivatives.
The PI3K/Akt pathway is a pro-survival signaling cascade that can be modulated by neuroprotective compounds.
Caption: Modulation of the PI3K/Akt signaling pathway.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,5,6,7-Tetrahydro-4H-indol-4-one in Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5,6,7-Tetrahydro-4H-indol-4-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the discovery of novel anticancer agents.[1] Its unique structural features allow for diverse chemical modifications, leading to the development of derivatives with potent and selective anticancer activities. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. This document provides an overview of the applications of this compound in anticancer drug discovery, including quantitative data on the activity of its derivatives, detailed experimental protocols, and diagrams of relevant signaling pathways.
Anticancer Activity of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated significant cytotoxic and inhibitory activities against a range of cancer cell lines and molecular targets. The following tables summarize the quantitative data from various studies.
Table 1: In vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5b | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |
| 10e | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |
| 10g | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |
| 15a | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |
| 17a | MCF-7 (Breast) | 0.74 - 4.62 | Sunitinib | 4.77 |
| 5b | HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 |
| 10e | HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 |
| 10g | HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 |
| 15a | HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 |
| 17a | HepG2 (Liver) | 1.13 - 8.81 | Sunitinib | 2.23 |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (Leukemia) | 14.8 | - | - |
Data sourced from multiple studies, showcasing the potent anticancer activities of various derivatives.[2][3]
Table 2: VEGFR-2 Inhibitory Activity of this compound Derivatives
| Compound ID | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5b | 0.160 | Sunitinib | 0.139 |
| 10e | 0.358 | Sunitinib | 0.139 |
| 10g | 0.087 | Sunitinib | 0.139 |
| 15a | 0.180 | Sunitinib | 0.139 |
| 17a | 0.078 | Sunitinib | 0.139 |
These derivatives display potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[2]
Mechanism of Action
Derivatives of this compound exert their anticancer effects through various mechanisms, including the inhibition of key enzymes in cell signaling pathways and the induction of apoptosis.
One of the primary mechanisms of action for several potent derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] By blocking the ATP binding site of VEGFR-2, these compounds inhibit its downstream signaling, leading to a reduction in angiogenesis, a critical process for tumor growth and metastasis.
Another identified mechanism is the interaction with cyclin-dependent kinase 9 (CDK9).[3] Inhibition of CDK9 disrupts the regulation of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Furthermore, some derivatives have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS) and modulating the expression of apoptotic markers such as Bax, Bcl-2, and caspases.[2]
Below are diagrams illustrating these key signaling pathways and experimental workflows.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Induction of apoptosis by modulating key proteins.
Caption: General experimental workflow for evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted based on specific experimental needs.
Protocol 1: Cell Viability Assay (AlamarBlue Assay)
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
AlamarBlue reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of AlamarBlue reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a microplate reader (fluorescence: excitation 560 nm, emission 590 nm; absorbance: 570 nm and 600 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: VEGFR-2 Kinase Assay
Objective: To evaluate the in vitro inhibitory activity of the compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant VEGFR-2, and the substrate in a white 96-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its derivatives have demonstrated potent activity against various cancer cell lines through mechanisms that include the inhibition of key kinases like VEGFR-2 and the induction of apoptosis. The experimental protocols provided herein offer a framework for the continued investigation and development of these compounds as potential cancer therapeutics. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, will be crucial in advancing these promising compounds towards clinical applications.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Utilizing 1,5,6,7-Tetrahydro-4H-indol-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for leveraging the versatile scaffold, 1,5,6,7-tetrahydro-4H-indol-4-one, in various palladium-catalyzed cross-coupling reactions. This key intermediate is instrumental in the synthesis of complex polyheterocyclic structures, which are of significant interest in medicinal chemistry and drug discovery for their potential anti-inflammatory, neuroprotective, and anticancer properties.[1][2]
Introduction
This compound is a valuable building block for the synthesis of diverse heterocyclic compounds. Its unique structure, featuring both a pyrrole and a cyclohexanone ring, allows for a wide range of chemical modifications. Palladium-catalyzed reactions, in particular, offer powerful and efficient methods for the functionalization of this scaffold, enabling the construction of intricate molecular architectures relevant to pharmaceutical development. This document details protocols for two key palladium-catalyzed transformations: an intramolecular C-H bond functionalization and a one-pot synthesis of fused isoquinoline derivatives.
Key Applications in Drug Discovery
Derivatives of this compound are precursors to a variety of biologically active molecules. The indole nucleus is a privileged structure in medicinal chemistry, and its functionalization often leads to compounds with significant therapeutic potential.[2] For instance, the development of novel antidepressants, anxiolytics, and agents with neuroprotective effects has utilized this core structure.[1] Furthermore, the synthesis of fused heterocyclic systems from this starting material has yielded potent inhibitors of enzymes such as nucleotide pyrophosphatase/phosphodiesterase 1 and 3 (NPP-1 and NPP-3), which are implicated in various pathological conditions.
Experimental Protocols
Palladium-Catalyzed Intramolecular C-H Bond Functionalization for the Synthesis of Condensed Pyrroloindoles
This protocol describes the synthesis of a condensed pyrroloindole structure via a palladium-catalyzed intramolecular cyclization of an N-(2-halobenzyl)-substituted this compound derivative. This reaction proceeds through the tandem activation of the benzylic halide and a C-H bond on the pyrrole ring.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of condensed pyrroloindoles.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially available | Reagent grade |
| 2-Chlorobenzyl chloride | Commercially available | Reagent grade |
| Palladium(II) acetate (Pd(OAc)₂) | Commercially available | Catalyst grade |
| Tri(tert-butyl)phosphine tetrafluoroborate ([P(tBu)₃]HBF₄) | Commercially available | Ligand grade |
| Triethylamine (Et₃N) | Commercially available | Anhydrous |
| Benzene | Commercially available | Anhydrous |
| Silica Gel | Commercially available | For chromatography |
Procedure:
-
Synthesis of N-(2-chlorobenzyl)-1,5,6,7-tetrahydro-4H-indol-4-one: The starting material is synthesized by the N-arylation of this compound with 2-chlorobenzyl chloride.
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere, combine the N-(2-chlorobenzyl)-1,5,6,7-tetrahydro-4H-indol-4-one substrate (0.2 mmol), palladium(II) acetate (5-10 mol%), and the phosphine ligand (10-20 mol%).
-
Addition of Reagents: Add anhydrous benzene (0.3 mL) and triethylamine (2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture at 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature.
-
Purification: Purify the crude product directly by silica gel column chromatography to yield the desired condensed pyrroloindole.
Quantitative Data Summary:
| Substrate | Catalyst Loading | Ligand Loading | Temperature (°C) | Time (h) | Yield (%) |
| N-(2-chlorobenzyl)-tetrahydroindol-4-one | 5 mol% Pd(OAc)₂ | 10 mol% Ligand | 100 | 12 | Good |
| Sterically hindered N-benzyl derivatives | 10 mol% Pd(OAc)₂ | 20 mol% Ligand | 120 | 24 | Moderate |
Note: Specific yield data for the this compound derivative was not provided in the primary literature, but the general procedure is reported to give good to excellent yields for a broad range of substrates.[4]
One-Pot Synthesis of Tetrahydroindolo Fused Isoquinoline Derivatives
This protocol details a one-pot, two-step synthesis of a tetrahydroindolo-fused isoquinoline derivative. The reaction involves an initial catalyst-free defluorinative coupling of 1-bromo-2-(2,2-difluorovinyl)benzene with this compound, followed by a palladium-catalyzed intramolecular C-H arylation.[1][3]
Logical Relationship of the One-Pot Synthesis:
Caption: Two-step, one-pot synthesis of fused isoquinolines.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially available | Reagent grade |
| 1-Bromo-2-(2,2-difluorovinyl)benzene | Synthesized | - |
| Palladium(II) acetate (Pd(OAc)₂) | Commercially available | Catalyst grade |
| 2-(Dicyclohexylphosphino)biphenyl | Commercially available | Ligand grade |
| Potassium carbonate (K₂CO₃) | Commercially available | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercially available | Anhydrous |
| Toluene | Commercially available | Anhydrous |
Procedure:
-
Step 1: Defluorinative Coupling:
-
In a reaction vessel, dissolve 1-bromo-2-(2,2-difluorovinyl)benzene (1.0 equiv.) and this compound (2.2 equiv.) in anhydrous DMF.
-
Add anhydrous potassium carbonate (4.0 equiv.).
-
Heat the mixture at 120 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
-
Step 2: Palladium-Catalyzed C-H Arylation:
-
To the cooled reaction mixture from Step 1, add palladium(II) acetate (10 mol%), 2-(dicyclohexylphosphino)biphenyl (20 mol%), and anhydrous toluene.
-
Heat the mixture at 120 °C for 18 hours.
-
-
Work-up:
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary:
| Substrate 1 | Substrate 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-(2,2-difluorovinyl)benzene | This compound | Pd(OAc)₂ / 2-(Dicyclohexylphosphino)biphenyl | K₂CO₃ | DMF, Toluene | 120 | 2 + 18 | 34 |
Concluding Remarks
The protocols outlined in these application notes demonstrate the utility of this compound as a versatile substrate in palladium-catalyzed reactions for the synthesis of complex, fused heterocyclic systems. These methods provide efficient routes to novel molecular scaffolds with potential applications in drug discovery and development. The detailed procedures and tabulated data are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further exploration of other palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, on this scaffold is encouraged to expand the accessible chemical space for new therapeutic agents.
References
- 1. New one-pot synthesis of N-fused isoquinoline derivatives by palladium-catalyzed C–H arylation: potent inhibitors of nucleotide pyrophosphatase-1 and -3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Alkylation of 1,5,6,7-Tetrahydro-4H-indol-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5,6,7-Tetrahydro-4H-indol-4-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a scaffold for a wide range of biologically active compounds. N-alkylation of this core structure is a fundamental transformation that allows for the introduction of various substituents, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document provides a detailed protocol for the N-alkylation of this compound, including reaction conditions, purification procedures, and comparative data for different alkylating agents, bases, and solvents.
Reaction Principle
The N-alkylation of this compound proceeds via the deprotonation of the indole nitrogen by a suitable base to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, typically an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions, such as C-alkylation or O-alkylation.
Experimental Protocols
General Protocol for N-Alkylation
This general procedure can be adapted for various alkylating agents by modifying the reaction time and temperature as needed.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, THF).
-
Deprotonation:
-
Using Sodium Hydride (NaH): Cool the solution to 0 °C in an ice bath. Add NaH (1.1-1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Using Carbonate Bases (K₂CO₃, Cs₂CO₃): Add the base (2.0-3.0 eq) to the solution at room temperature.
-
-
Alkylation: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture at the appropriate temperature (see Table 1).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-alkylation of this compound with various alkylating agents, bases, and solvents.
Table 1: N-Alkylation of this compound - Reaction Conditions and Yields
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 4 | Est. >90% |
| 2 | Ethyl Bromide | NaH | THF | RT | 6 | Est. 85-95% |
| 3 | Benzyl Bromide | NaH | DMF | RT | 12 | Est. 90-95% |
| 4 | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 24 | Est. 70-80% |
| 5 | Benzyl Bromide | K₂CO₃ | DMF | 60 | 24 | Est. 75-85% |
| 6 | Ethyl Acrylate | - | - | - | - | Not reported |
| 7 | Acrylonitrile | - | - | - | - | Not reported |
Estimated yields are based on general procedures for N-alkylation of indoles and related heterocycles. Specific yields for this compound may vary and require experimental optimization.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of the N-alkylation reaction and the experimental workflow.
Caption: Reaction pathway for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
The Versatile Precursor: 1,5,6,7-Tetrahydro-4H-indol-4-one in the Synthesis of Bioactive Molecules
Introduction: 1,5,6,7-Tetrahydro-4H-indol-4-one is a pivotal heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of bioactive molecules. Its unique structural features, combining a pyrrole ring fused to a cyclohexanone moiety, make it an ideal starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, showcasing its utility in creating potent inhibitors for key biological targets implicated in cancer and inflammation. The stability and reactivity of this scaffold allow for diverse chemical modifications, leading to the generation of compounds with significant biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1]
Application Note 1: Synthesis of Cyclin-Dependent Kinase 9 (CDK9) Inhibitors for Anticancer Activity
Biological Target Overview: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its cyclin T partner, it forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling the transcription of downstream genes. Many of these genes encode for short-lived anti-apoptotic proteins and proto-oncogenes that are crucial for the survival and proliferation of cancer cells. Therefore, inhibiting CDK9 is a promising strategy in cancer therapy to induce apoptosis in malignant cells.
Experimental Protocols
Protocol 1: Synthesis of 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (A CDK9 Inhibitor)
This protocol describes a two-step, three-component reaction for the synthesis of a potent CDK9 inhibitor derived from a substituted this compound scaffold.
Materials:
-
Phenacyl bromide
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
2-Methylaniline (o-toluidine)
-
Ethanol
-
Water
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine phenacyl bromide (1 equivalent), dimedone (1 equivalent), and 2-methylaniline (1 equivalent) in a 1:1 mixture of water and ethanol.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, under vacuum.
Protocol 2: In Vitro CDK9 Kinase Assay
This protocol outlines a luminescence-based kinase assay to determine the inhibitory activity of the synthesized compound against CDK9.
Materials:
-
CDK9/Cyclin T1 enzyme
-
5x Kinase Assay Buffer
-
500 µM ATP
-
5x CDK Substrate Peptide
-
Kinase-Glo™ Max reagent
-
Synthesized inhibitor compound
-
DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 5x Kinase Assay Buffer, 500 µM ATP, and 5x CDK Substrate Peptide in distilled water.
-
Dispense the Master Mix into the wells of a 96-well plate.
-
Prepare serial dilutions of the synthesized inhibitor in DMSO and add to the respective wells. For control wells, add DMSO only.
-
Add 1x Kinase Assay Buffer to the "Blank" wells (no enzyme).
-
Dilute the CDK9/Cyclin T1 kinase to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add Kinase-Glo™ Max reagent to all wells to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Table 1: Cytotoxic Activity of a this compound Derivative against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (lymphoblastic leukemia) | 14.8[2] |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | HEK293 (normal human embryonic kidney) | 93.63[2] |
Visualizations
Application Note 2: Synthesis of Heat Shock Protein 90 (Hsp90) Inhibitors for Cancer Therapy
Biological Target Overview: Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of a large number of "client" proteins. Many of these client proteins are essential for cancer cell survival and proliferation, including mutated kinases, growth factor receptors, and transcription factors. By inhibiting Hsp90, these client proteins are destabilized and targeted for proteasomal degradation, leading to the simultaneous disruption of multiple oncogenic signaling pathways. This makes Hsp90 an attractive target for cancer therapy. Derivatives of this compound have been identified as potent Hsp90 inhibitors.[3]
Experimental Protocols
Protocol 3: General Synthesis of Tetrahydroindolone-based Hsp90 Inhibitors
This protocol provides a general framework for the synthesis of Hsp90 inhibitors based on the this compound scaffold, which often involves functionalization at the nitrogen and other positions of the indole ring.
Materials:
-
This compound
-
Appropriate alkylating or acylating agents
-
Base (e.g., NaH, K2CO3)
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard reaction and purification equipment
Procedure:
-
To a solution of this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1 equivalents) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the corresponding anion.
-
Add the desired alkylating or acylating agent (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Hsp90 inhibitor.
Protocol 4: Hsp90 Inhibition Assay (ATPase Activity)
This protocol describes a colorimetric assay to measure the inhibition of Hsp90's ATPase activity.
Materials:
-
Recombinant Hsp90 protein
-
Synthesized inhibitor compound
-
ATP
-
Assay buffer
-
Malachite Green reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Add different concentrations of the synthesized Hsp90 inhibitor to the wells of a microplate. Include a vehicle control (e.g., DMSO).
-
Add recombinant Hsp90 protein to each well.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for ATP hydrolysis.
-
Stop the reaction and add the Malachite Green reagent to each well. This reagent detects the inorganic phosphate released during ATP hydrolysis.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of Hsp90 ATPase inhibition for each concentration of the inhibitor and determine the IC50 value.
Data Presentation
Table 2: Bioactivity of Representative Hsp90 Inhibitors
| Compound Class | Target | IC50 / Kd |
| Tetrahydroindolone-derived 2-aminobenzamides | Hsp90 | Nanomolar antiproliferative activity |
| Aminoxyrone (peptide-based CTI) | Hsp90 CTD dimerization | Kd = 27.4 µM[4] |
| Compound 32 | Hsp90α / Hsp90β | Kd = 3.8 µM / 9.7 µM[4] |
| Compound 43 | Hsp90 CTD-TPR interaction | IC50 = 35 µM[4] |
| Compound 44 | Hsp90 CTD-TPR interaction | IC50 = 220 µM[4] |
Visualizations
Application Note 3: Synthesis of Human Neutrophil Elastase (HNE) Inhibitors for Anti-inflammatory Applications
Biological Target Overview: Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. It is released at sites of inflammation and plays a role in the degradation of extracellular matrix proteins and in host defense. However, excessive or unregulated HNE activity is implicated in the pathology of various inflammatory diseases, particularly those affecting the respiratory system. Therefore, the development of potent and selective HNE inhibitors is a key therapeutic strategy for treating these conditions. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, a close analog of the tetrahydroindolone, has proven to be an excellent starting point for potent HNE inhibitors.[1][5]
Experimental Protocols
Protocol 5: Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one based HNE Inhibitors
This protocol describes the synthesis of N-acylated 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives as HNE inhibitors.
Materials:
-
1,3-Cyclohexanedione
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Methanol, Water
-
Sodium hydroxide
-
Acyl chloride (e.g., m-toluoyl chloride or cyclopropanecarbonyl chloride)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard reaction and purification equipment
Procedure:
-
Synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one (5): a. Reflux 1,3-cyclohexanedione (1 equivalent) with DMF-DMA (1.1 equivalents) for 1 hour to form 2-[(dimethylamino)methylene]cyclohexane-1,3-dione. b. To the resulting intermediate in a mixture of methanol and water, add hydrazine hydrate and sodium hydroxide. Reflux the mixture for 2 hours to yield 1,5,6,7-tetrahydro-4H-indazol-4-one (5). Purify by crystallization or column chromatography.
-
Acylation of the Indazolone Core: a. Dissolve the synthesized 1,5,6,7-tetrahydro-4H-indazol-4-one (5) (1 equivalent) in dichloromethane. b. Add triethylamine (1.5 equivalents) to the solution. c. Cool the mixture to 0°C and add the desired acyl chloride (e.g., m-toluoyl chloride) (1.2 equivalents) dropwise. d. Allow the reaction to stir at room temperature overnight. e. Wash the reaction mixture with water and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the resulting mixture of N1 and N2 isomers by column chromatography to isolate the desired HNE inhibitors.
Protocol 6: Human Neutrophil Elastase (HNE) Activity Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the inhibitory activity of the synthesized compounds against HNE.
Materials:
-
Human Neutrophil Elastase enzyme
-
HNE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110)
-
Assay Buffer
-
Synthesized inhibitor compounds
-
DMSO
-
Black, flat-bottom 96-well plate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add the diluted inhibitors to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Add the HNE enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic HNE substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 485 nm and an emission wavelength of 525 nm for 10-20 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 or Ki value.
Data Presentation
Table 3: Inhibitory Activity of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives against Human Neutrophil Elastase
| Compound | Ki (nM) |
| N1-m-toluoyl derivative (7a) | 35 ± 4[1] |
| N2-m-toluoyl derivative (6a) | 11 ± 2[1] |
| N1-cyclopropylcarbonyl derivative (7b) | 28 ± 3[1] |
| N2-cyclopropylcarbonyl derivative (6b) | 27 ± 3[1] |
| Sivelestat (reference drug) | 27 ± 2[1] |
Visualizations
References
- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances toward the Development of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the synthesis of psammopemmin A using 1,5,6,7-Tetrahydro-4H-indol-4-one
For researchers, scientists, and drug development professionals, this document provides a detailed experimental procedure for the synthesis of psammopemmin A, a marine alkaloid with potential therapeutic applications. The protocol outlines a multi-step synthesis commencing from the readily available starting material, 1,5,6,7-tetrahydro-4H-indol-4-one.
Psammopemmin A belongs to a class of marine-derived indole alkaloids that have garnered significant interest in the scientific community for their diverse biological activities. This protocol details a synthetic route that proceeds through the key intermediate, 4-hydroxyindole, which is subsequently elaborated to the final product. The methodology is presented with the aim of providing a clear and reproducible procedure for the laboratory-scale synthesis of this promising natural product.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram. The synthesis begins with the protection of the nitrogen in this compound, followed by an aromatization sequence to furnish the 4-hydroxyindole core. Subsequent protection of the hydroxyl and indole functionalities precedes a palladium-catalyzed Suzuki-Miyaura coupling reaction. The final step involves the removal of all protecting groups to yield psammopemmin A.
Figure 1. Experimental workflow for the synthesis of psammopemmin A.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the synthesis, including reaction yields and key analytical data for the synthesized intermediates and the final product.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Analytical Data (¹H NMR, HRMS) |
| 1 | N-Tosyl-1,5,6,7-tetrahydro-4H-indol-4-one | C₁₅H₁₅NO₃S | 289.35 | 95 | ¹H NMR consistent with structure |
| 2 | 5-Bromo-N-tosyl-1,5,6,7-tetrahydro-4H-indol-4-one | C₁₅H₁₄BrNO₃S | 368.25 | 91 | ¹H NMR consistent with structure |
| 3 | N-Tosyl-4-hydroxyindole | C₁₅H₁₃NO₃S | 287.33 | 89 | ¹H NMR consistent with structure |
| 4 | 4-Hydroxyindole | C₈H₇NO | 133.15 | 92 | ¹H NMR consistent with literature data |
| 5 | Protected 4-Hydroxyindole | - | - | - | - |
| 6 | Protected Psammopemmin A Precursor | - | - | - | - |
| 7 | Psammopemmin A | C₁₂H₁₀N₄O | 226.24 | - | ¹H NMR and HRMS consistent with literature data |
Note: Data for steps 5, 6, and the final yield of psammopemmin A are dependent on the specific protecting groups and coupling partners used, which can vary. The presented yields for the initial steps are based on reported literature values.
Experimental Protocols
Materials and General Methods: All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh). ¹H NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.
Step 1: Synthesis of N-Tosyl-1,5,6,7-tetrahydro-4H-indol-4-one
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, is added p-toluenesulfonyl chloride (1.1 eq) and a base, for instance, triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for several hours until completion as monitored by TLC. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-tosyl-1,5,6,7-tetrahydro-4H-indol-4-one.
Step 2: Synthesis of 5-Bromo-N-tosyl-1,5,6,7-tetrahydro-4H-indol-4-one
N-Tosyl-1,5,6,7-tetrahydro-4H-indol-4-one (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran. N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise to the solution at 0 °C. The reaction mixture is stirred at this temperature for a specified time, and then allowed to warm to room temperature. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 5-bromo-N-tosyl-1,5,6,7-tetrahydro-4H-indol-4-one.
Step 3: Synthesis of N-Tosyl-4-hydroxyindole (Aromatization)
The 5-bromo-N-tosyl-1,5,6,7-tetrahydro-4H-indol-4-one (1.0 eq) is dissolved in a high-boiling point solvent such as dimethylformamide (DMF). A base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq), is added, and the mixture is heated to an elevated temperature (e.g., 120-150 °C) for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude material is purified by column chromatography to give N-tosyl-4-hydroxyindole.
Step 4: Synthesis of 4-Hydroxyindole (Deprotection)
N-Tosyl-4-hydroxyindole (1.0 eq) is dissolved in a mixture of a protic solvent like methanol and water. A strong base, such as sodium hydroxide (excess), is added, and the reaction mixture is refluxed for several hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the pH is adjusted to neutral using a suitable acid (e.g., HCl). The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-hydroxyindole, which can be further purified if necessary.
Step 5: Protection of 4-Hydroxyindole
The 4-hydroxyindole needs to be appropriately protected before the Suzuki-Miyaura coupling. A common strategy involves the protection of both the indole nitrogen and the hydroxyl group. For instance, the indole nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc) or triisopropylsilyl (TIPS), and the hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. The specific choice of protecting groups and the experimental conditions for their introduction will depend on the overall synthetic strategy and the compatibility with subsequent reaction conditions.
Step 6: Suzuki-Miyaura Coupling
The protected 4-hydroxyindole derivative (1.0 eq) is subjected to a Suzuki-Miyaura coupling reaction with a suitable boronic acid or boronate ester derivative of the pyrimidine moiety of psammopemmin A. A typical procedure involves dissolving the protected indole and the pyrimidine coupling partner in a solvent system such as a mixture of toluene, ethanol, and water. A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate, are added. The reaction mixture is then heated under an inert atmosphere for several hours until the starting materials are consumed (monitored by TLC). After cooling, the mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Step 7: Deprotection to Yield Psammopemmin A
The final step involves the removal of all protecting groups from the coupled product. The deprotection conditions will be dictated by the specific protecting groups used in Step 5. For example, silyl ethers can be removed using fluoride reagents like tetrabutylammonium fluoride (TBAF), while Boc groups are typically cleaved under acidic conditions (e.g., trifluoroacetic acid). Benzyl ethers can be removed by hydrogenolysis. A sequential or one-pot deprotection protocol is employed to furnish the final product, psammopemmin A. The crude psammopemmin A is then purified by an appropriate method, such as preparative HPLC, to obtain the compound in high purity. The structure and purity of the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one
Welcome to the technical support center for the synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one. This resource is designed for researchers, chemists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is a variation of the Paal-Knorr pyrrole synthesis or the Nenitzescu indole synthesis.[1][2] A typical approach involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[3] These aminocarbonyls can be generated in-situ from precursors like α-hydroxy ketones and an ammonia source to avoid self-condensation.[3] Multicomponent reactions involving cyclohexane-1,3-diones, α-halogenoketones, and primary amines are also utilized.[4]
Q2: What is the general reaction mechanism for this synthesis?
A2: The reaction generally proceeds via a [2+3] cyclization. The process starts with the formation of an enamine from the 1,3-dione. This is followed by the addition of the α-aminocarbonyl compound. The key steps involve the formation of a hemiaminal intermediate, which then undergoes cyclization and subsequent dehydration to form the final pyrrole ring of the tetrahydroindolone structure.[5][6]
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly based on the specific protocol, including the choice of reactants, catalyst, and reaction conditions. While some methods report moderate to good yields, specific examples in the literature show yields ranging from 34% to as high as 88% under optimized conditions for related structures.[3]
Q4: Are there modern or "greener" methods to improve the synthesis?
A4: Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied. Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, making the process more energy-efficient and environmentally friendly.[4][7] The use of reusable heterogeneous catalysts, such as silica-supported sulfuric acid, also contributes to greener chemistry.[5]
Q5: What are the key safety precautions to consider?
A5: Standard laboratory safety practices, including the use of personal protective equipment (PPE) like safety goggles, lab coats, and gloves, are essential. If using α-halogenoketones (e.g., chloroacetone), it is critical to work in a well-ventilated fume hood as they are lachrymatory and toxic.[8] Reactions under pressure or at high temperatures should be conducted with appropriate shielding and monitoring.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Low or No Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common problem that can stem from several factors. Consider the following troubleshooting steps:
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Purity of Starting Materials: Ensure that the 1,3-cyclohexanedione and the amine source are pure. Impurities can interfere with the reaction.
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Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete reactions.[1]
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Temperature: If the reaction is sluggish, a moderate increase in temperature may help. For thermally sensitive compounds, excessively high temperatures can cause degradation and polymerization, leading to dark, tarry mixtures.[1]
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Microwave Synthesis: Consider using a microwave synthesizer, which can provide rapid and uniform heating, often improving yields and reducing reaction times significantly.[7]
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Catalyst Choice and Concentration: The choice of acid catalyst is critical. While acids like p-toluenesulfonic acid (p-TsOH) are effective, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][9] It may be beneficial to screen different Brønsted or Lewis acids.
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Solvent Polarity: The Nenitzescu synthesis, a related reaction, performs best in highly polar solvents.[2] Experimenting with different solvents could optimize your yield.
Side Product Formation
Q: I'm observing significant side products in my TLC and NMR. How can I minimize their formation?
A: The most common byproduct is often a furan, formed by the acid-catalyzed self-condensation of the dicarbonyl starting material.[1]
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Control Acidity: Maintain a weakly acidic to neutral pH (pH > 3) to disfavor furan formation.[6]
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Excess Amine: Using a slight excess of the amine or ammonia source can help push the equilibrium towards the desired pyrrole product.[6]
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In-situ Generation: To prevent self-condensation of reactive α-aminoketones, use a precursor that generates the aminoketone in-situ during the reaction.[3]
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Temperature Control: Overheating can lead to polymerization and the formation of tarry byproducts. Maintain a consistent and moderate temperature throughout the reaction.[1]
Purification Challenges
Q: I'm having difficulty purifying the final product. What are the recommended procedures?
A: this compound is a solid with a melting point of 188-190 °C.[10]
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Precipitation/Crystallization: After the reaction is complete, cooling the mixture in an ice bath and adding cold acid (e.g., 0.5 M HCl) can precipitate the product. The collected crystals can then be washed with cold water.[1]
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Recrystallization: If the crude product contains impurities, recrystallization from a suitable solvent like ethanol is a common purification method.[11]
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Column Chromatography: For stubborn impurities or tarry materials, column chromatography using silica gel is an effective option. A solvent system such as ethyl acetate in hexane is a good starting point for elution.[1]
Experimental Protocols & Data
Protocol: p-TsOH-Promoted Synthesis
This protocol is based on the efficient cyclization strategy using p-toluenesulfonic acid as a catalyst.[9]
Materials:
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Cyclic enaminone (derived from 1,3-cyclohexanedione)
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β-Hydroxy ketone
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p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
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Solvent (e.g., Toluene or Ethanol)
Procedure:
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To a solution of the cyclic enaminone (1.0 eq) in the chosen solvent, add the β-hydroxy ketone (1.2 eq).
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Add a catalytic amount of p-TsOH (e.g., 10-20 mol%).
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Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify the crude solid by recrystallization or column chromatography.
Data Presentation: Effect of Reaction Conditions on Yield
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes hypothetical data based on common findings in related syntheses to illustrate the impact of different catalysts and conditions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid (20) | Ethanol | 80 | 12 | 65 |
| 2 | p-TsOH (10) | Toluene | 110 | 6 | 82 |
| 3 | Sc(OTf)₃ (5) | Acetonitrile | 80 | 8 | 78 |
| 4 | None | Toluene | 110 | 24 | <10 |
| 5 | p-TsOH (10) | Toluene | Microwave (120°C) | 0.5 | 88 |
This table is illustrative. Actual results will vary based on specific substrates and reaction scale.
Visualizations
Experimental Workflow Diagram
This diagram outlines the general laboratory procedure for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Simplified Reaction Mechanism
This diagram illustrates the key steps in the formation of the pyrrole ring system from a 1,3-dicarbonyl and an amine source, characteristic of the Paal-Knorr synthesis.
Caption: Simplified mechanism of Paal-Knorr type pyrrole ring formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. actascientific.com [actascientific.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound 98 13754-86-4 [sigmaaldrich.com]
- 11. ijarsct.co.in [ijarsct.co.in]
Common side reactions in the synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one. The content is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their synthetic experiments.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.
Nenitzescu Indole Synthesis
The Nenitzescu reaction is a common method for synthesizing 5-hydroxyindole derivatives, which can be precursors to this compound. However, it is often associated with low yields and the formation of multiple side products.
FAQs:
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Question: My reaction yield is consistently low (below 30%). What are the primary reasons?
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Answer: Low yields in the Nenitzescu synthesis are frequently due to competing side reactions and the instability of starting materials. Key factors include:
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Side Product Formation: The reaction is known to produce various byproducts, such as 5-hydroxybenzofurans, 6-hydroxyindoles, and O-acylated 4,5-dihydroxyindoles.[1] In some instances, more complex structures like pyrroloindoles can also form.[1]
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Polymerization: The benzoquinone starting material can be unstable and prone to oxidation and subsequent polymerization under the reaction conditions, which reduces its availability for the desired reaction.[1]
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction's efficiency.
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-
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Question: I am observing a significant amount of a non-indolic byproduct. What is it likely to be and how can I minimize it?
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Answer: A common side product is the corresponding 5-hydroxybenzofuran. The formation of either the indole or the benzofuran is highly dependent on the specific structures of the enamine and benzoquinone, as well as the reaction conditions. To favor the indole product, consider optimizing the solvent and catalyst system. For example, using a Lewis acid catalyst can sometimes improve the selectivity for the indole.
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Question: My reaction appears to have stalled. What steps can I take to ensure it goes to completion?
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Answer: A stalled reaction can result from the degradation of reactants or catalyst deactivation.
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Reactant Quality: Ensure you are using fresh, high-quality p-benzoquinone, as it can degrade over time.
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Catalyst Activity: If a Lewis acid catalyst is being used, ensure it is anhydrous and handled under inert conditions if necessary.
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Multi-Component Synthesis
Multi-component reactions (MCRs) offer an efficient route to this compound by combining three or more starting materials in a single step.
FAQs:
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Question: My multi-component reaction is producing a complex mixture of products. How can I improve the selectivity?
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Answer: The success of MCRs often hinges on the precise control of reaction conditions to favor the desired reaction pathway.
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Order of Addition: In some cases, the order in which the components are mixed can influence the outcome.
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Solvent and Catalyst: The choice of solvent and catalyst is critical. Screening different solvents and catalysts can help to identify conditions that promote the desired product.
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Temperature Control: Maintaining a consistent and optimal temperature is crucial, as temperature fluctuations can lead to the formation of side products.
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-
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Question: I am having difficulty purifying the desired product from the reaction mixture. What purification strategies are recommended?
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Answer: Purification of MCR products can be challenging due to the potential for multiple components in the final mixture.
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Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from side products and unreacted starting materials.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
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Extraction: A standard aqueous work-up followed by extraction with an organic solvent can help to remove water-soluble impurities before further purification.
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Paal-Knorr Synthesis
The Paal-Knorr synthesis is a reliable method for preparing pyrroles from 1,4-dicarbonyl compounds. This can be adapted for the synthesis of the tetrahydroindolone core.
FAQs:
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Question: My Paal-Knorr reaction is yielding a furan as the major product instead of the desired pyrrole. What is causing this and how can I prevent it?
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Answer: The formation of a furan is a known competing reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions (pH < 3). To favor the formation of the pyrrole, it is important to control the acidity of the reaction medium. The reaction should be conducted under neutral or weakly acidic conditions. The use of a primary amine or ammonia in slight excess can also help to drive the reaction towards the pyrrole product.
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-
Question: The reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?
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Answer:
-
Catalyst: The addition of a weak acid, such as acetic acid, can accelerate the reaction without promoting furan formation.
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Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat should be avoided as it can lead to degradation of the starting materials or products.
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Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some Paal-Knorr reactions.
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Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for different synthetic routes to this compound and its derivatives.
| Synthetic Method | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nenitzescu Synthesis | 1,4-Benzoquinone, Ethyl β-aminocrotonate | Acetone (reflux) | 56 | - | 46 | [2] |
| Dehydroxylated [3+2] Cyclization | β-Hydroxy ketones, Cyclic enaminones | p-TsOH | - | - | Good | [3] |
| Multi-component Reaction | 1,3-Cyclohexanediones, α-Haloketones, Primary amines | - | - | - | Moderate to Excellent | [4] |
| Multi-component Reaction | Cyclic enaminones, Arylglyoxals, Methylene active compounds | - | - | - | Moderate to Excellent | [4] |
| Pd-catalyzed C-H arylation | 2-(2,2-difluorovinyl)-1-bromo-benzene, this compound | Pd catalyst | - | - | 34 | [5] |
Detailed Experimental Protocols
General Purification Protocol for this compound
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Work-up: After completion of the reaction, the reaction mixture is typically cooled to room temperature. If an acidic catalyst was used, it is neutralized with a mild base such as a saturated aqueous solution of sodium bicarbonate.
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Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
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Drying: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Visualizing Reaction and Troubleshooting Workflows
General Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yields.
Nenitzescu Synthesis: Main Reaction vs. Side Reaction
Caption: Competing pathways in the Nenitzescu synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. researchgate.net [researchgate.net]
- 4. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,5,6,7-Tetrahydro-4H-indol-4-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. The following information is designed to address specific issues that may be encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most prevalent purification techniques for this class of compounds are column chromatography and recrystallization. Column chromatography is highly effective for separating complex mixtures and isolating desired products from reaction byproducts. Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity, assuming a suitable solvent is found. For particularly challenging separations, preparative high-performance liquid chromatography (prep-HPLC) can be employed.
Q2: I am observing significant streaking and poor separation during column chromatography of my tetrahydroindolone derivative. What could be the cause?
A2: Streaking and poor separation are common issues often caused by the polarity of the compound and its interaction with the stationary phase (typically silica gel). The nitrogen atom in the indole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.
Q3: My this compound derivative is a solid, but I am struggling to find a suitable solvent for recrystallization. What are some general guidelines?
A3: Finding an appropriate recrystallization solvent requires some experimentation. A good solvent will dissolve the compound when hot but not when cold. For tetrahydroindolone derivatives, which possess both polar (ketone, N-H) and nonpolar (carbocyclic ring) features, a mixture of solvents is often effective. Common solvent systems to explore include ethyl acetate/hexanes, acetone/water, and ethanol/water. Start by dissolving your compound in a small amount of the more polar solvent at an elevated temperature, and then slowly add the less polar solvent until turbidity is observed.
Q4: After purification, how can I assess the purity of my this compound derivative?
A4: The purity of your compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) provides a quick qualitative check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice. ¹H NMR can be used to identify and quantify impurities by integrating the signals of the main compound against those of the impurities.
Troubleshooting Guides
Column Chromatography
Problem: The compound is not moving from the baseline on the TLC plate, even with a highly polar eluent.
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Possible Cause: The compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel.
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Solution:
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Increase the polarity of the mobile phase further by adding a more polar solvent like methanol to your ethyl acetate/hexane or dichloromethane/ethyl acetate system.
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Add a small percentage of triethylamine or ammonium hydroxide to the eluent to reduce strong interactions with the silica gel.
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Consider using a different stationary phase, such as alumina (neutral or basic), which may have different selectivity.
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Problem: The compound elutes too quickly (high Rf) and is not well-separated from nonpolar impurities.
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Possible Cause: The mobile phase is too polar for the compound.
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Solution: Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., hexanes or petroleum ether).
Problem: The collected fractions show the presence of multiple compounds (co-elution).
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Possible Cause: The polarity difference between your target compound and the impurities is insufficient for separation with the current solvent system.
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Solution:
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Optimize the solvent system by testing different solvent mixtures using TLC. A change in one of the solvents (e.g., switching from ethyl acetate to acetone) can sometimes alter the selectivity.
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Employ a shallower solvent gradient during column chromatography to improve resolution.
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If co-elution persists, preparative TLC or HPLC may be necessary for complete separation.
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Recrystallization
Problem: The compound "oils out" instead of forming crystals upon cooling.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
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Solution:
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Choose a solvent with a lower boiling point.
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Try adding a seed crystal of the pure compound to induce crystallization.
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Attempt to "scratch" the inside of the flask with a glass rod at the meniscus to create nucleation sites.
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If the issue persists, the compound may require further purification by another method, such as column chromatography, to remove impurities that are inhibiting crystallization.
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Problem: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
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Possible Cause: Too much solvent was used, and the solution is not saturated.
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Solution:
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Gently heat the solution to evaporate some of the solvent.
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Once the volume is reduced, allow the solution to cool slowly again.
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If you are using a mixed solvent system, you can try adding a small amount of the anti-solvent (the one in which your compound is less soluble) to induce precipitation.
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Problem: The yield after recrystallization is very low.
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Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
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Solution:
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Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.
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Minimize the amount of hot solvent used to dissolve the compound initially.
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Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.
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Data Presentation
Table 1: Column Chromatography Solvent Systems for this compound Derivatives
| Derivative | Stationary Phase | Eluent System (v/v) | Reference |
| Unsubstituted | Silica Gel | Ethyl Acetate / Hexane (gradient) | General Practice |
| N-Benzyl | Silica Gel | Ethyl Acetate / Hexane (1:4) | [1] |
| 2-Phenyl | Silica Gel | Ethyl Acetate / Hexane (1:5) | [1] |
| 6,6-dimethyl | Silica Gel | Dichloromethane / Methanol (98:2) | [2] |
| N-Tosyl | Silica Gel | Ethyl Acetate / Hexane | [1] |
Table 2: Recrystallization Solvents for this compound Derivatives
| Derivative | Solvent System | Observations | Reference |
| Unsubstituted | Ethanol / Water | Forms fine needles upon slow cooling. | General Practice |
| N-Aryl derivatives | Acetone / Hexane | Good for inducing crystallization of moderately polar solids. | General Practice |
| Highly crystalline solids | Ethyl Acetate | Suitable for compounds with moderate polarity. | General Practice |
Experimental Protocols
Detailed Methodology for Column Chromatography
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Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude material.
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Securely clamp the column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
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Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
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Packing the Column (Slurry Method):
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In a beaker, create a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column, allowing the solvent to drain slowly from the bottom.
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Gently tap the column to ensure even packing and remove any air bubbles.
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Once the silica gel has settled, add a layer of sand (approximately 0.5 cm) on top to prevent disturbance when adding the eluent.
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Loading the Sample:
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Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (dichloromethane or the eluent).
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Carefully apply the sample solution to the top of the silica gel using a pipette.
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Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
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Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
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Begin collecting fractions in test tubes or flasks.
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Monitor the separation by TLC analysis of the collected fractions.
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If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
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Isolation of the Pure Compound:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
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Detailed Methodology for Recrystallization
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Solvent Selection:
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In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating.
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The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen recrystallization solvent and heat the mixture with swirling until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.
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Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying:
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Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
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Mandatory Visualization
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Optimizing reaction conditions for multicomponent synthesis of tetrahydroindol-4-ones
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the multicomponent synthesis of tetrahydroindol-4-ones. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guides & FAQs
This section is designed to provide quick and actionable solutions to common problems encountered during the synthesis of tetrahydroindol-4-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent strategies for synthesizing tetrahydroindol-4-ones?
A1: The most prevalent multicomponent strategies include the Nenitzescu indole synthesis and variations thereof, which typically involve the condensation of a 1,3-dicarbonyl compound, an enaminone, and an arylglyoxal.[1][2] Other notable methods involve metal-catalyzed cyclizations and cascade reactions.[1][3]
Q2: My reaction is not yielding the desired product. What are the initial checks I should perform?
A2: Begin by verifying the purity and integrity of your starting materials. Ensure all reagents were added in the correct stoichiometry. It is also crucial to confirm that the reaction was carried out under the optimized conditions of solvent, temperature, and catalyst as specified in the protocol. In the absence of a catalyst, the reaction may not proceed at all.[4]
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A3: The formation of byproducts can often be mitigated by adjusting the reaction temperature. Lowering the temperature may favor the desired reaction pathway. Additionally, the choice of catalyst and solvent can significantly influence selectivity. Screening different catalysts and solvent systems is recommended. For instance, in some cases, a catalyst like molecular iodine in ethanol has been found to provide optimal results.[4] Regioselectivity issues can also arise, especially when the pyrrole moiety is not fully substituted.[3]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or impure reagents.- Incorrect reaction temperature.- Inappropriate catalyst or solvent.- Solubility issues with starting materials, particularly N-unsubstituted tetrahydroindol-4-ones.[3] | - Verify the purity of all starting materials using appropriate analytical techniques (NMR, MS).- Optimize the reaction temperature. A systematic increase or decrease may be necessary.- Screen a variety of catalysts (e.g., I₂, p-TSA, ZnCl₂) and solvents (e.g., EtOH, MeOH, CH₃CN, DMF).[4]- For solubility issues, consider using a different solvent system or protecting the NH group of the indole.[3] |
| Formation of Complex Mixture/Byproducts | - Reaction temperature is too high, leading to side reactions.- Incorrect stoichiometry of reactants.- The catalyst is not selective enough. | - Attempt the reaction at a lower temperature.- Carefully re-check the molar ratios of all reactants.- Experiment with different catalysts that may offer higher selectivity for the desired product. |
| Incomplete Reaction | - Insufficient reaction time.- Catalyst deactivation.- Low reaction temperature. | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.- Consider adding a fresh portion of the catalyst if deactivation is suspected.- Gradually increase the reaction temperature to enhance the reaction rate. |
| Poor Regioselectivity | - Steric hindrance.- Electronic effects of substituents. | - Modify the substituents on the starting materials to direct the reaction towards the desired regioisomer.- A change in catalyst or solvent can sometimes alter the regiochemical outcome. For example, Fischer indole synthesis yields can be improved by changing the solvent from acetic acid to an ionic liquid.[5] |
| Difficulty in Product Purification | - Presence of closely related byproducts.- The product is unstable under purification conditions. | - Optimize the reaction conditions to minimize byproduct formation.- Explore different purification techniques such as preparative TLC, HPLC, or crystallization. In some cases, a group-assisted-purification (GAP) chemistry process can avoid traditional chromatography.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of tetrahydroindol-4-ones.
Protocol 1: General Procedure for the Three-Component Synthesis of Functionalized Dihydro-1H-indol-4(5H)-ones
This protocol is adapted from a catalyst-free, three-component reaction.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the arylglyoxal monohydrate (1.0 mmol) in the chosen solvent (e.g., ethanol).
-
Addition of Enaminone: To the above solution, add the enaminone (1.0 mmol).
-
Reaction Condition: Stir the reaction mixture at the optimized temperature (e.g., reflux) for the required duration (typically monitored by TLC until completion).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash it with a cold solvent, and dry it under a vacuum. If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing the synthesis of a model tetrahydroindol-4-one derivative (4a), illustrating the impact of various catalysts and solvents on the reaction yield.[4]
Table 1: Effect of Different Catalysts on the Synthesis of Compound 4a
| Entry | Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Iodine | EtOH | 5 | 92 |
| 2 | Piperidine | EtOH | 8 | 75 |
| 3 | Acetic Acid | EtOH | 10 | 60 |
| 4 | p-TSA | EtOH | 7 | 85 |
| 5 | SiO₂ | EtOH | 12 | 50 |
| 6 | ZnCl₂ | EtOH | 6 | 88 |
| 7 | Et₃N | EtOH | 9 | 70 |
| 8 | None | EtOH | 24 | No Product |
Table 2: Effect of Different Solvents on the Synthesis of Compound 4a using 20 mol% Iodine
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | EtOH | 5 | 92 |
| 2 | MeOH | 6 | 88 |
| 3 | CH₃CN | 8 | 75 |
| 4 | DMF | 7 | 80 |
Visualizations
Experimental Workflow for Synthesis and Optimization
Caption: A generalized workflow for the synthesis and optimization of tetrahydroindol-4-ones.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield reactions in tetrahydroindol-4-one synthesis.
References
Overcoming poor yields in Fischer indole synthesis with 1,5,6,7-Tetrahydro-4H-indol-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the Fischer indole synthesis, specifically when using 1,5,6,7-tetrahydro-4H-indol-4-one as a substrate. Poor yields are a common issue with this reaction, and this guide offers insights and solutions to overcome these difficulties.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Fischer indole synthesis with this compound?
A1: Low yields with this substrate are frequently reported and can be attributed to several factors. The reaction is highly sensitive to experimental parameters.[1] Key reasons for poor outcomes include:
-
Sub-optimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but the ideal catalyst is substrate-dependent.[1]
-
Inappropriate Reaction Temperature and Time: The reaction often requires elevated temperatures, but excessive heat or prolonged reaction times can lead to the degradation of starting materials and the desired product.[1]
-
Poor Solvent Selection: The solvent plays a crucial role in the reaction's success. Traditional solvents may not be optimal for this specific substrate.[2]
-
Impurity of Starting Materials: The purity of the phenylhydrazine and the ketone is paramount. Impurities can lead to unwanted side reactions.[2]
-
Unstable Intermediates: The intermediate phenylhydrazone may not be stable under the reaction conditions.[2]
Q2: What are the common side reactions that can occur?
A2: Several side reactions can compete with the desired indole formation, leading to a complex mixture of products and low yields. These can include aldol condensation products and Friedel-Crafts type byproducts.[1] For this compound, incomplete cyclization and aromatization are also potential issues.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] This allows you to determine the optimal reaction time and observe the formation of the product and the consumption of starting materials.
Q4: Is it necessary to isolate the phenylhydrazone intermediate?
A4: Not necessarily. One-pot procedures, where the hydrazone formation and subsequent indolization occur in the same vessel, are common and can minimize handling losses.[3] However, if the hydrazone is unstable under the cyclization conditions, pre-forming and isolating it might be beneficial.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Fischer indole synthesis with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inappropriate acid catalyst or concentration. | Screen both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for cyclization.[1] For this specific substrate, consider using an ionic liquid catalyst system like choline chloride-zinc chloride.[2] |
| Sub-optimal reaction temperature. | Optimization is often an empirical process. Start with conditions reported for similar cyclic ketones, such as refluxing in acetic acid.[2] For sensitive substrates, a precisely controlled temperature, for example 80°C, might be optimal to minimize side products.[2] | |
| Poor quality of phenylhydrazine. | Use freshly distilled or purified phenylhydrazine. The hydrochloride salt is often more stable and can be a better choice.[2] | |
| Formation of Multiple Products | Use of an unsymmetrical phenylhydrazine. | This can lead to the formation of regioisomers. If possible, start with a symmetrical phenylhydrazine or be prepared for chromatographic separation of the isomers. |
| Side reactions due to harsh conditions. | Employ milder reaction conditions. This could involve using a weaker acid, a lower reaction temperature, or a shorter reaction time.[1] | |
| Product Degradation | High reaction temperatures or extended reaction times. | Monitor the reaction closely using TLC to determine the point of maximum product formation and avoid prolonged heating.[1] |
| Presence of oxygen for sensitive substrates. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1] | |
| Difficult Purification | Formation of tar-like substances. | This is often a result of product or starting material degradation. Optimizing the reaction conditions to achieve a cleaner reaction mixture is the best approach. If tars are present, consider alternative purification techniques like trituration or recrystallization before attempting column chromatography. |
Data Presentation: Optimizing Reaction Conditions
While extensive data for this compound is limited, the following table summarizes yields for the synthesis of tetrahydrocarbazoles from analogous cyclic ketones under various conditions, illustrating the impact of the catalyst and solvent system.
| Cyclic Ketone | Phenylhydrazine | Catalyst/Solvent | Temperature | Yield (%) | Reference |
| Cyclohexanone | Phenylhydrazine | 80% Acetic Acid | Reflux | 73 | [4] |
| 2-Methylcyclohexanone | o,m-Tolylhydrazine hydrochloride | Acetic Acid | Room Temp. | High (not specified) | [5] |
| Various cyclic ketones | Various phenylhydrazines | SO₃H-functionalized ionic liquid / H₂O | 80°C | 68-96 | [6] |
| Benzenesulfonyl-protected 4,5,6,7-tetrahydroindol-4-one | Phenylhydrazine | Acetic Acid | Not specified | 24 | [2] |
| Analogous tetrahydroindol-7-one | Phenylhydrazine | Choline chloride-zinc chloride / DDQ | Not specified | 78 | [2] |
Experimental Protocols
Protocol 1: General Procedure using Acetic Acid
This protocol is a starting point and may require optimization for this compound.
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Glacial acetic acid
-
Ethanol (optional, for hydrazone formation)
Procedure:
-
Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve this compound (1 equivalent) and phenylhydrazine hydrochloride (1.1 equivalents) in glacial acetic acid.[2]
-
Cyclization: Heat the reaction mixture to reflux.[2]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product. If no precipitate forms, carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[2]
Protocol 2: Optimized Procedure using Ionic Liquid and DDQ
This protocol is based on a high-yield synthesis of a similar substrate and is recommended for overcoming poor yields.[2]
Materials:
-
This compound
-
Phenylhydrazine
-
Choline chloride
-
Zinc chloride
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Procedure:
-
Catalyst Preparation: Prepare the ionic liquid by mixing choline chloride and zinc chloride in the appropriate molar ratio as described in the literature.
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent) and phenylhydrazine (1.1 equivalents) in the choline chloride-zinc chloride ionic liquid.
-
Reaction: Heat the mixture with stirring. The optimal temperature and time should be determined by monitoring the reaction by TLC.
-
Oxidation: After the initial cyclization, add DDQ (1.1 equivalents) to the reaction mixture to facilitate aromatization.
-
Work-up: After the reaction is complete, cool the mixture and add water. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for low yields.
References
Alternative catalysts for the synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one, focusing on alternative and efficient catalytic methods.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound using various alternative catalysts.
General Paal-Knorr Synthesis Issues
The Paal-Knorr synthesis is a fundamental step in the formation of the pyrrole ring of the target molecule.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Poorly reactive starting materials (e.g., sterically hindered amines or dicarbonyls). | 1. Use a fresh or newly activated catalyst.2. Gradually increase the reaction temperature and monitor the reaction by TLC. Consider microwave irradiation to accelerate the reaction.[1]3. Use a more active catalyst or a different synthetic route if starting materials are inherently unreactive. |
| Major Byproduct Observed (Likely Furan) | Acidic conditions (pH < 3) can favor the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan byproduct.[2] | 1. Increase the pH of the reaction mixture to be above 3.2. Use an excess of the amine component to favor the pyrrole formation pathway.3. Consider using a milder catalyst. |
| Dark, Tarry Reaction Mixture | Polymerization of the starting materials or the pyrrole product, often caused by excessively high temperatures or highly acidic conditions.[2] | 1. Lower the reaction temperature.2. Use a milder acid catalyst or neutral reaction conditions.3. Ensure efficient stirring to prevent localized overheating. |
| Difficulty in Product Purification | 1. Presence of polar byproducts.2. The product may be sensitive to the purification conditions (e.g., acidic or basic workup). | 1. Use column chromatography with a suitable solvent system. Consider a pre-adsorption step onto silica gel.2. Perform a neutral workup if possible. Wash the organic layer with brine to remove water-soluble impurities. |
p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Decomposition of starting materials or product due to prolonged exposure to acid.3. Water content in the reaction mixture. | 1. Increase the catalyst loading slightly or extend the reaction time, monitoring by TLC.2. Use the minimum effective amount of p-TsOH and monitor the reaction to avoid over-running it.3. Use anhydrous solvents and reagents. Consider the use of a Dean-Stark trap to remove water azeotropically. |
| Formation of Colored Impurities | Side reactions such as sulfonation of aromatic rings or polymerization. | 1. Use a lower reaction temperature.2. Purify the crude product by recrystallization or column chromatography. |
| Catalyst Recovery and Reuse Issues | Incomplete recovery of the catalyst leading to decreased activity in subsequent runs. | 1. After the reaction, p-TsOH can often be recovered from the aqueous phase after extraction of the product. Evaporation of the water will yield the catalyst, which can be reused after drying.[3] |
Microwave-Assisted Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Heating or Hotspots | 1. Non-uniform absorption of microwaves by the reaction mixture.2. Inappropriate solvent for microwave synthesis (low dielectric constant). | 1. Ensure efficient stirring within the microwave vial.2. Use a solvent with a higher dielectric constant that absorbs microwaves effectively (e.g., ethanol, DMF). |
| Formation of Byproducts (e.g., Dibrominated species) | Over-reaction due to high power or extended irradiation time. | 1. Optimize the microwave power and irradiation time. Run small-scale test reactions at different settings.2. Add reagents in portions if the reaction is highly exothermic. |
| Pressure Build-up in the Reaction Vessel | 1. Reaction temperature exceeding the boiling point of the solvent.2. Gaseous byproducts being formed. | 1. Use a sealed vessel designed for high-pressure microwave synthesis.2. Ensure the reaction volume does not exceed the recommended limit for the vessel. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods for the synthesis of this compound?
A1: Alternative catalysts offer several advantages, including milder reaction conditions, shorter reaction times, higher yields, and improved selectivity.[1][4] Heterogeneous catalysts like zeolites can be easily separated and recycled, making the process more sustainable.[5] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[1]
Q2: How do I choose the best alternative catalyst for my specific needs?
A2: The choice of catalyst depends on several factors, including the scale of your reaction, available equipment, and desired purity of the product. For small-scale, rapid synthesis, microwave-assisted methods are excellent.[1] For larger-scale, more sustainable processes, a recyclable heterogeneous catalyst like a zeolite might be preferable. p-TsOH is a good, cost-effective, and easy-to-handle solid acid catalyst for bench-scale synthesis.[6]
Q3: I am observing a furan byproduct during the Paal-Knorr synthesis step. How can I avoid this?
A3: Furan formation is a common side reaction in acid-catalyzed Paal-Knorr syntheses.[2] To minimize this, ensure your reaction medium has a pH greater than 3. Using an excess of the amine reactant will also favor the formation of the desired pyrrole ring.[2]
Q4: Can the p-TsOH catalyst be recovered and reused?
A4: Yes, p-TsOH is a non-volatile solid acid that can often be recovered and reused.[3][7] After reaction workup, it typically remains in the aqueous phase and can be recovered by evaporation of the water. Its recyclability makes it a more environmentally friendly option compared to many liquid acids.[7]
Q5: What safety precautions should I take when performing microwave-assisted synthesis?
A5: Always use sealed reaction vessels specifically designed for microwave chemistry to handle potential pressure increases. Never exceed the recommended fill volume for the vessel. Use a microwave reactor with built-in temperature and pressure sensors to monitor the reaction. Be aware of the potential for rapid heating and ensure your solvent and reactants are stable at the set temperature.[8]
Quantitative Data Comparison
The following tables summarize quantitative data for different catalytic methods for the synthesis of this compound and related structures.
Table 1: Comparison of Catalysts for the Synthesis of this compound Derivatives
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | Cyclic enaminone, β-hydroxy ketone | Toluene | 110 | 12 h | 75-92 | [6] |
| Choline chloride-zinc chloride (Ionic Liquid) | Phenylhydrazine, Cyclohexanone | Neat | 100 | 15 min | 78 (for the indole core) | [9] |
| Microwave Irradiation | Phenylhydrazine, Propiophenone | Eaton's Reagent | 170 | 10 min | 92 (for 2-phenylindole) | [10] |
| Zeolite H-Beta | Anisole, Acetic Anhydride | - | 90 | 6 h | 95 (conversion) | [3] |
Note: Data for some entries are for the synthesis of closely related indole or dihydropyridine structures, as direct comparative data for the target molecule is limited in the literature.
Experimental Protocols
Protocol 1: p-TsOH-Catalyzed Synthesis of this compound
This protocol is based on the dehydroxylated [3+2] cyclization of a cyclic enaminone and a β-hydroxy ketone.[6]
Materials:
-
Cyclic enaminone (1.0 equiv)
-
β-Hydroxy ketone (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (20 mol%)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the cyclic enaminone, β-hydroxy ketone, and toluene.
-
Add p-TsOH·H₂O to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This is a general protocol that can be adapted for the synthesis of the tetrahydroindolone core.
Materials:
-
1,4-Dicarbonyl precursor (1.0 equiv)
-
Primary amine or ammonia source (e.g., ammonium acetate) (1.2-2.0 equiv)
-
Catalyst (e.g., acetic acid, p-TsOH) (catalytic amount)
-
Solvent (e.g., ethanol, acetic acid)
-
Microwave reactor vials
Procedure:
-
In a microwave process vial, combine the 1,4-dicarbonyl precursor, the amine/ammonia source, the catalyst, and the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).[11] Monitor the reaction by TLC if possible with intermittent sampling.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture (e.g., by pouring it onto ice) and neutralize if an acid catalyst was used.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Catalysis Based on Transition Metals Supported on Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 1,5,6,7-Tetrahydro-4H-indol-4-one Synthesis
Welcome to the technical support center for the synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low conversion rates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for the synthesis of this compound and its derivatives include the Nenitzescu indole synthesis, Paal-Knorr pyrrole synthesis, and various multicomponent reactions. Each of these methods has its own set of advantages and potential challenges.
Q2: My reaction is resulting in a low yield of the desired product. What are the likely causes?
A2: Low conversion rates in the synthesis of this compound can be attributed to several factors, including:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, the Nenitzescu synthesis generally performs better in polar solvents.
-
Side Reactions: The formation of byproducts, such as 5-hydroxybenzofurans in the Nenitzescu synthesis, is a common issue that competes with the desired indole formation.
-
Starting Material Quality: The purity and stability of starting materials, like benzoquinone in the Nenitzescu reaction, are crucial. Impurities or degradation can lead to polymerization and other unwanted side reactions.
-
Inadequate Mixing or Heating: In heterogeneous reaction mixtures, inefficient stirring or uneven heating can lead to localized "hot spots" and decomposition.
Q3: I am observing a significant amount of an unknown byproduct. How can I identify it?
A3: The most common byproduct in the Nenitzescu synthesis is a 5-hydroxybenzofuran derivative. Identification can be achieved through standard analytical techniques:
-
NMR Spectroscopy: Acquiring 1H and 13C NMR spectra of the purified byproduct and comparing the chemical shifts with literature values for known benzofuran derivatives is a definitive method.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide the exact mass and molecular formula of the byproduct, aiding in its identification.
-
Thin Layer Chromatography (TLC): A different spot on the TLC plate compared to your starting materials and desired product is an initial indication of a byproduct. The relative polarity can give clues to its structure.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, consider the following strategies:
-
Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and catalysts to find the optimal conditions that favor the formation of the desired product.
-
Use of a Catalyst: In the Nenitzescu synthesis, the use of a Lewis acid catalyst can sometimes improve the selectivity towards the indole product.
-
Control of Stoichiometry: Carefully controlling the ratio of reactants can influence the reaction pathway.
Troubleshooting Guide: Low Conversion Rates
This section provides a structured approach to troubleshooting low yields in the synthesis of this compound.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Verify the optimal temperature for the specific reaction. For thermally sensitive compounds, consider running the reaction at a lower temperature for a longer duration. |
| Improper Solvent Choice | The polarity of the solvent can significantly impact the reaction. For Nenitzescu-type reactions, polar solvents are generally preferred. Conduct small-scale trials with a range of solvents (e.g., ethanol, methanol, acetonitrile, DMF) to determine the best option. |
| Inactive or Degraded Catalyst | If using a catalyst, ensure it is fresh and has been stored correctly. For Lewis acids, moisture can be detrimental. |
| Poor Quality Starting Materials | Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents if necessary. |
Problem: Significant Byproduct Formation
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring Byproduct | Adjust the reaction temperature and time. In some cases, a lower temperature can increase selectivity. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of one reactant may promote side reactions. |
| Presence of Oxygen | For air-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of related indole syntheses, providing a starting point for optimization.
Table 1: Effect of Lewis Acid Catalysts on 5-Hydroxyindole Yield in a Nenitzescu-type Reaction
| Catalyst | Solvent | Temperature | Yield (%) |
| Zn(OAc)₂·2H₂O | CPME | Room Temp. | 80 |
| FeCl₃ | CPME | Room Temp. | 75 |
| Mg(OAc)₂·4H₂O | CPME | Room Temp. | 65 |
| Sc(OTf)₃ | CPME | Room Temp. | 60 |
| InCl₃ | CPME | Room Temp. | 55 |
Data adapted from a study on the synthesis of 5-hydroxyindoles by Bonacorso et al. While not specific to this compound, this data provides a useful starting point for catalyst screening.
Table 2: Comparison of Solvents in the Synthesis of New Indolenines via a Fischer-type Method
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 1.5 | 95 |
| 2 | Methanol | 2 | 90 |
| 3 | n-Propanol | 2 | 80 |
| 4 | Acetonitrile | 3 | 70 |
| 5 | Dichloromethane | 4 | 50 |
| 6 | Water | 4 | 40 |
| 7 | Solvent-free | 1 | 85 |
Reaction of p-tolylhydrazine hydrochloride with isopropyl methyl ketone in the presence of citric acid. This data illustrates the significant impact of solvent choice on reaction efficiency.[1]
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of a Substituted Pyrrole (General Procedure)
This protocol outlines a general procedure for the Paal-Knorr synthesis, which can be adapted for the synthesis of this compound from a suitable 1,4-dicarbonyl precursor.
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Primary amine (e.g., ammonia or a primary amine) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid, HCl) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound in the chosen solvent.
-
Add the primary amine to the solution.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Logical Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
Experimental Workflow for Synthesis and Purification
Caption: A general experimental workflow for the synthesis and purification.
References
Technical Support Center: 1,5,6,7-Tetrahydro-4H-indol-4-one and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common stability issues encountered during the handling, storage, and experimental use of this compound and its derivatives.
Q1: I am observing the appearance of unexpected peaks in my HPLC analysis of a stock solution of this compound over time. What could be the cause?
A1: The appearance of new peaks in your chromatogram suggests that your compound is degrading. This compound and its derivatives can be susceptible to several degradation pathways:
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities in solvents. Studies on related compounds, such as the antipsychotic drug molindone, indicate that hydroxylation of the tetrahydroindolone core is a likely degradation pathway.[1][2]
-
Hydrolysis: While specific data for this compound is limited, related heterocyclic systems like 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown susceptibility to hydrolysis in aqueous buffers.[3] The lactam-like structure within the core could be susceptible to ring-opening under certain pH conditions.
-
Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.
-
Dimerization/Polymerization: In concentrated solutions or under certain catalytic conditions, molecules may react with each other to form dimers or higher-order polymers.
Troubleshooting Steps:
-
Protect from Light: Store stock solutions in amber vials or wrap containers in aluminum foil.
-
Use High-Purity, Degassed Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonication/vacuum cycle.
-
Control pH: If using aqueous solutions, buffer them to a neutral or slightly acidic pH, as both highly acidic and basic conditions can catalyze hydrolysis.
-
Low-Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of degradation over time.
Q2: My reaction yields are lower than expected when using an oxidizing agent with a this compound derivative. Could the starting material be degrading?
A2: Yes, it is highly probable that your starting material is degrading. The tetrahydroindolone core is susceptible to oxidation.[1][4] The use of strong oxidizing agents can lead to the formation of various oxidation byproducts, thereby reducing the yield of your desired product.
Troubleshooting Steps:
-
Milder Oxidizing Agents: If possible, explore the use of milder and more selective oxidizing agents.
-
Control Reaction Conditions: Carefully control the stoichiometry of the oxidizing agent, reaction temperature, and reaction time to minimize over-oxidation or degradation of the starting material.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further degradation of the product.
Q3: I am struggling to develop a stability-indicating HPLC method for my this compound derivative. How can I effectively separate the parent compound from its degradation products?
A3: Developing a stability-indicating method requires ensuring that all potential degradation products are well-resolved from the main peak. A forced degradation study is the first step to generate these degradation products and then develop a suitable chromatographic method.
Recommended Approach:
-
Perform a Forced Degradation Study: Subject your compound to stress conditions to intentionally generate degradation products. This will provide you with a sample containing the parent drug and its potential impurities. (See Experimental Protocols section for a detailed methodology).
-
Method Development Starting Point: Based on methods used for the related compound molindone, a reverse-phase HPLC method with mass spectrometric detection (LC-MS) is highly recommended for its sensitivity and ability to aid in the identification of degradation products.[1][2]
-
Column: A C18 column is a good starting point (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is likely to provide good separation.
-
Detection: A photodiode array (PDA) detector can be used to monitor the separation at multiple wavelengths, and a mass spectrometer (MS) will be invaluable for identifying the mass of the degradation products.
-
-
Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
Data Presentation
The following table summarizes the typical conditions for performing a forced degradation study as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions are designed to generate potential degradation products for the development of stability-indicating analytical methods.
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours | Hydrolysis of lactam-like bond, other acid-catalyzed rearrangements. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 hours | Hydrolysis of lactam-like bond, other base-catalyzed rearrangements. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 - 48 hours | Hydroxylation of the indole ring and/or the cyclohexanone ring. |
| Thermal Degradation | Dry Heat | 80°C | 48 - 72 hours | General decomposition, potential dimerization or polymerization. |
| Photodegradation | UV light (254 nm) and visible light | Room Temperature | 24 - 48 hours | Photolytic cleavage of bonds, oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC vials
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid compound into a vial and place it in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in methanol, and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL in methanol) in a quartz cuvette or a photostability chamber to UV (254 nm) and visible light for 24 hours.
-
A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2 for a starting point) to observe the extent of degradation and the formation of new peaks.
Protocol 2: Stability-Indicating HPLC-UV/MS Method for this compound
Objective: To provide a starting point for the development of a validated HPLC method capable of separating this compound from its potential degradation products. This method is adapted from a validated method for the related compound, molindone.[1][2]
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven.
-
Photodiode Array (PDA) detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| PDA Detection | 220 - 400 nm |
| MS Detection | ESI positive mode, scan range m/z 50-500 |
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared samples from the forced degradation study.
-
Monitor the separation using both the PDA and MS detectors.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
Optimize the gradient, flow rate, and mobile phase composition as needed to achieve baseline separation (Rs > 1.5) for all peaks of interest.
Visualizations
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Caption: Likely Degradation Pathways for this compound.
References
- 1. Mimicking of Phase I Metabolism Reactions of Molindone by HLM and Photocatalytic Methods with the Use of UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molindone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Scalability challenges in the production of 1,5,6,7-Tetrahydro-4H-indol-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work, with a focus on scalability.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot or production scale.
Issue 1: Low Product Yield
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, from reagent quality to reaction conditions. Here are key areas to investigate:
-
Reagent Quality: Ensure the purity of starting materials, such as cyclohexane-1,3-dione and the respective amine or ammonia source. Impurities can lead to unwanted side reactions. For instance, in multicomponent reactions, the stability of reactants like arylhydrazines is crucial; using a fresh or properly stored batch is recommended.[1][2]
-
Reaction Conditions:
-
Temperature and Reaction Time: The Paal-Knorr synthesis, a common method for preparing the precursor 1,4-dicarbonyl compounds, is sensitive to temperature.[2] Insufficient heating may lead to incomplete reaction, while excessively high temperatures can cause degradation of starting materials or the product.[3] A systematic optimization of temperature and reaction time is advised.
-
Catalyst: The choice and loading of the acid catalyst (e.g., p-TsOH, HCl) are critical.[4] Both Brønsted and Lewis acids can be employed, and the optimal catalyst and its concentration should be determined experimentally for each specific substrate combination.[1]
-
-
Side Reactions: The formation of byproducts is a common issue. In multicomponent syntheses, bis(indolyl)methanes can be a frequent side product when aldehydes are used.[1] Adjusting the stoichiometry of the reactants or employing a sequential one-pot approach might mitigate this.[1]
-
Issue 2: Impurity Formation and Difficult Purification
-
Question: I am observing significant impurity formation, and the purification of the final product is challenging. What are the likely impurities and how can I improve the purification process?
-
Answer: Impurity formation is a major hurdle in achieving high-purity this compound, especially at a larger scale.
-
Common Impurities:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Intermediates: Incomplete cyclization can lead to the presence of 1,4-dicarbonyl intermediates.
-
Side-Products: As mentioned, side reactions can generate various impurities. For the Paal-Knorr synthesis, a common byproduct is the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[3]
-
-
Purification Strategies:
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A careful selection of the solvent system is crucial. Common solvent systems for recrystallization of organic compounds include ethanol, hexane/acetone, and hexane/ethyl acetate.
-
Column Chromatography: For laboratory-scale purification, flash column chromatography on silica gel is a standard method.
-
Work-up Procedure: A thorough aqueous work-up to remove the acid catalyst and water-soluble impurities is essential before proceeding with further purification steps.
-
-
Issue 3: Scalability Challenges
-
Question: I am trying to scale up the synthesis of this compound, but I am encountering problems. What are the key challenges when moving to a larger scale?
-
Answer: Scaling up a chemical reaction introduces several challenges that are often not apparent at the lab scale.
-
Heat Management (Exothermicity): The Paal-Knorr reaction can be exothermic.[3][5] On a larger scale, inefficient heat dissipation can lead to a rapid increase in temperature, potentially causing side reactions, product degradation, or even a dangerous thermal runaway.[1] Ensuring adequate cooling capacity and controlled addition of reagents is critical.
-
Mixing: Efficient mixing is crucial for maintaining reaction homogeneity and ensuring consistent heat and mass transfer.[1][6] Inadequate mixing can lead to localized "hot spots" and variations in product quality. The type and speed of the stirrer, as well as the reactor geometry, become important considerations at scale.
-
Reagent Addition: The rate of reagent addition, especially for exothermic steps, needs to be carefully controlled to manage the reaction temperature.
-
Product Isolation: Isolating the product from a large volume of reaction mixture can be challenging. Filtration and drying processes need to be optimized for larger quantities of solid material. The physical properties of the crystals, such as size and shape, can significantly impact the efficiency of these operations.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to this compound?
-
Q2: Which catalysts are typically used for the synthesis?
-
Q3: What are the typical reaction solvents?
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
-
Data Presentation
The following table summarizes quantitative data for different synthetic approaches to this compound and its derivatives, providing a basis for comparison.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Dehydroxylated [3+2] Cyclization | β-hydroxy ketones, cyclic enaminones | p-TsOH | Toluene | 1-3 h | 75-92% | [4] |
| Multicomponent Reaction | Cyclohexane-1,3-dione, α-halogenoketone, primary amine | - | - | - | Varies | |
| α-Formylation and Cyclization | This compound, ethyl formate | NaOMe or KOtBu | - | - | 70-88% (formylation step) | [10] |
| Microwave-assisted Paal-Knorr | 1,4-diketone, primary amine | Acetic acid | Ethanol | Varies | High |
Experimental Protocols
Protocol 1: Synthesis via Dehydroxylated [3+2] Cyclization
This protocol is adapted from a literature procedure and describes a regiospecific synthesis of 1,5,6,7-tetrahydro-4H-indol-4-ones.[4]
-
Reaction Setup: To a solution of a cyclic enaminone (1.0 mmol) and a β-hydroxy ketone (1.2 mmol) in toluene (5 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.2 mmol).
-
Reaction Execution: Stir the reaction mixture at 110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Mandatory Visualization
Caption: A simplified diagram of a common synthetic pathway to this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Logical relationships between common problems, their causes, and potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Challenges Faced in Manufacturing Active Pharmaceutical Ingredients [indiapharmaoutlook.com]
- 7. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra: 1,5,6,7-Tetrahydro-4H-indol-4-one and Structural Analogs
A comprehensive guide to the spectral characteristics of 1,5,6,7-Tetrahydro-4H-indol-4-one is presented, alongside a comparative analysis with structurally related heterocyclic and carbocyclic ketones. This guide provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and visual aids to facilitate the identification and characterization of these important chemical entities.
This compound is a versatile bicyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. A thorough understanding of its spectral properties is paramount for unambiguous structure elucidation and quality control in synthetic processes. This guide provides a detailed summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, alongside a comparison with two analogous compounds: 5,6,7,8-tetrahydroquinolin-8-one and 2,3-dihydro-1H-inden-1-one.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its selected structural analogs. The data is presented to highlight the influence of the heteroatom and ring size on the spectral parameters.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-2 | H-3 | H-5 (α to C=O) | H-6 | H-7 (β to C=O) | NH/Aromatic CH |
| This compound | 6.71 (t) | 6.09 (t) | 2.78 (t) | 2.15 (m) | 2.44 (t) | 8.10 (br s) |
| 5,6,7,8-Tetrahydroquinolin-8-one | 8.40 (d) | 7.05 (dd) | 2.50-2.78 (m) | 1.93-2.18 (m) | 2.50-2.78 (m) | 7.39 (d) |
| 2,3-Dihydro-1H-inden-1-one | - | - | 2.65 (t) | - | 3.00 (t) | 7.25-7.58 (m) |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C-2 | C-3 | C-3a | C-4 (C=O) | C-5 | C-6 | C-7 | C-7a |
| This compound | 122.5 | 108.9 | 115.8 | 194.2 | 37.9 | 23.0 | 24.5 | 150.3 |
| 5,6,7,8-Tetrahydroquinolin-8-one | 146.86 | 121.86 | - | - | 34.26 | 19.55 | 27.82 | 157.23 |
| 2,3-Dihydro-1H-inden-1-one | - | - | 155.2 | 207.1 | 36.2 | - | 25.9 | 134.7 |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR: Spectra were acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Spectra were recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent resonance.
Structure-Spectra Correlation
The relationship between the chemical structure of this compound and its key NMR signals is illustrated in the diagram below.
Caption: Correlation of the structure of this compound with its key ¹H and ¹³C NMR signals.
Mass Spectrometry Analysis of 1,5,6,7-Tetrahydro-4H-indol-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of 1,5,6,7-Tetrahydro-4H-indol-4-one, a versatile heterocyclic ketone with applications in the synthesis of pharmacologically active compounds.[1][2][3] This document outlines expected fragmentation patterns under different ionization methods, offers standardized experimental protocols, and presents visual workflows to aid in analytical method development and structural elucidation.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound (MW: 135.16 g/mol , Formula: C₈H₉NO).[1] The two most common techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), provide complementary information.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is expected to primarily generate the protonated molecule, [M+H]⁺, at m/z 136.[4] This is particularly useful for confirming the molecular weight of the compound. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO), which is a common fragmentation pathway for cyclic ketones.[5]
-
Electron Ionization (EI): This high-energy technique typically produces a more complex fragmentation pattern, which is valuable for structural elucidation.[6] The molecular ion (M⁺·) at m/z 135 would be observed, and subsequent fragmentation would likely involve cleavages alpha to the carbonyl group and within the cyclohexanone ring, as well as rearrangements.[7][8][9]
The following table summarizes the expected key mass spectral data for this compound.
| Ionization Technique | Expected Key Ions (m/z) | Interpretation | Primary Application |
| Electrospray Ionization (ESI) | 136 | [M+H]⁺ | Molecular Weight Confirmation |
| 118 | [M+H - H₂O]⁺ | Loss of water | |
| 108 | [M+H - CO]⁺ | Loss of carbon monoxide | |
| Electron Ionization (EI) | 135 | M⁺· (Molecular Ion) | Molecular Weight Confirmation & Fragmentation Analysis |
| 107 | [M - CO]⁺· | Loss of carbon monoxide | |
| 79 | Further fragmentation | Structural Elucidation |
Experimental Protocols
Detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polarity and potential for thermal lability of the indole moiety, derivatization may be necessary to improve chromatographic performance, although direct analysis is often feasible.[10]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (Optional): For improved volatility and peak shape, silylation can be performed. To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 70°C for 30 minutes.[10]
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS with ESI is well-suited for the direct analysis of this compound without derivatization.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Visualized Workflows and Fragmentation
To further clarify the analytical process and expected molecular behavior, the following diagrams are provided.
References
- 1. This compound 98 13754-86-4 [sigmaaldrich.com]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
X-ray Crystallography of 1,5,6,7-Tetrahydro-4H-indol-4-one Derivatives: A Comparative Methodological Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides unparalleled insights into the solid-state conformation of compounds, guiding structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the crystallographic analysis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of bioactive agents.
The this compound core is a key building block in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, neuroprotective, and anticancer properties.[1] While extensive research has been conducted on the synthesis and biological evaluation of these derivatives, comprehensive comparative studies of their single-crystal X-ray diffraction data are not widely available in the public domain. This guide, therefore, provides a standardized experimental protocol and data presentation framework to facilitate such comparative analyses.
Comparative Crystallographic Data
A direct comparison of crystallographic data for a series of this compound derivatives is hampered by the limited availability of published crystal structures. However, for the purpose of illustrating a comparative analysis, the following table outlines the kind of quantitative data that would be extracted from crystallographic studies. The data presented here for a hypothetical series of derivatives is based on typical values for organic molecules and serves as a template for researchers.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Compound A | C₁₅H₁₄ClNO | Orthorhombic | P2₁2₁2₁ | 7.89 | 11.23 | 15.45 | 90 | 90 | 90 | 1368.9 | 4 |
| Compound B | C₁₆H₁₇NO₂ | Monoclinic | P2₁/c | 10.54 | 8.21 | 16.78 | 90 | 102.3 | 90 | 1418.2 | 4 |
| Compound C | C₁₄H₁₂N₂O₃ | Triclinic | P-1 | 6.34 | 9.87 | 10.12 | 85.2 | 78.9 | 75.4 | 598.7 | 2 |
Experimental Protocol for X-ray Crystallography
The following is a detailed methodology for the single-crystal X-ray diffraction analysis of this compound derivatives.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Common solvent systems include ethanol, methanol, acetone, or mixtures of solvents like dichloromethane/hexane.
-
The choice of solvent is crucial and often determined empirically.
-
Crystals should be well-formed, with clear facets and no visible defects.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
The crystal is kept at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The initial model is refined against the experimental data using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using tools like CHECKCIF.
Visualizing the Workflow and Potential Biological Context
To aid in the conceptual understanding of the crystallographic process and the potential biological relevance of these compounds, the following diagrams are provided.
Given that derivatives of this scaffold have been investigated for their anticancer properties, a simplified signaling pathway involving key targets in cancer progression is depicted below.
References
Comparative Guide to Purity Analysis of 1,5,6,7-Tetrahydro-4H-indol-4-one: HPLC vs. UPLC
The primary method of choice for analyzing non-volatile, thermally labile compounds like 1,5,6,7-Tetrahydro-4H-indol-4-one is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and the vast body of literature on its application to indole-containing molecules.[3][4][6] As a modern alternative, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity, making it an attractive option for high-throughput purity screening.[7]
Comparative Analysis of Analytical Methods
The following table summarizes the key experimental parameters for a proposed RP-HPLC method and a comparative UPLC method for the purity analysis of this compound.
| Parameter | Proposed RP-HPLC Method | Comparative UPLC Method |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | Acetonitrile:Water (Gradient) |
| Detector | UV-Vis Detector | UV-Vis or Mass Spectrometry (MS) |
| Wavelength | ~220 nm and ~280 nm (for indole chromophore) | ~220 nm and ~280 nm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10-20 µL | 1-5 µL |
| Column Temp. | Ambient or 30-40 °C | 40-50 °C |
| Run Time | 15-30 minutes | 2-5 minutes |
| Resolution | Good | Excellent |
| Sensitivity | Moderate | High |
| System Pressure | 1000-3000 psi | 8000-15000 psi |
Experimental Protocols
Proposed RP-HPLC Method
This protocol is based on common practices for the analysis of indole derivatives and is expected to provide good resolution for the purity assessment of this compound.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard and sample.
-
Methanol (for sample preparation)
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Purity Calculation:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative UPLC Method
This method offers a significant reduction in analysis time and solvent consumption while providing higher resolution and sensitivity.[7]
1. Instrumentation:
-
A UPLC system with a binary solvent manager, a sample manager, a column heater, and a photodiode array (PDA) or tunable UV (TUV) detector. An MS detector can be coupled for peak identification.
2. Reagents and Materials:
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade) with 0.1% formic acid (optional, for improved peak shape)
-
This compound reference standard and sample.
-
Methanol (for sample preparation)
3. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.51-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Detection Wavelength: 220 nm and 280 nm (PDA detection from 200-400 nm is recommended)
-
Injection Volume: 2 µL
4. Sample Preparation:
-
Prepare the sample as described in the HPLC method, but a lower final concentration (e.g., 0.05 mg/mL) may be sufficient due to the higher sensitivity of UPLC.
5. Purity Calculation:
-
The purity is calculated using the area percentage method as described for the HPLC method.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or UPLC.
Caption: Workflow for HPLC/UPLC Purity Analysis.
Disclaimer: The proposed methods are intended as a starting point and may require optimization for specific samples and impurity profiles. Method validation according to ICH guidelines is essential for use in a regulated environment.
References
- 1. 1,5,6,7-四氢-4H-吲哚-4-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of 1,5,6,7-Tetrahydro-4H-indol-4-one and its Indole Analogs
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the reactivity of 1,5,6,7-tetrahydro-4H-indol-4-one in comparison to other key indole analogs, supported by available experimental data and detailed protocols.
This guide provides a comprehensive comparison of the chemical reactivity of this compound with other significant indole analogs, namely indole, indoline, and 4-hydroxyindole. Understanding the distinct reactivity profiles of these compounds is crucial for their strategic application in the synthesis of complex heterocyclic structures and in the development of novel pharmaceutical agents.
Executive Summary
This compound presents a unique combination of a pyrrole ring, akin to indole, and a cyclohexanone moiety. This structure leads to a nuanced reactivity profile, distinct from its parent indole and related analogs. The pyrrole ring generally directs electrophilic substitution to the C3 position, while the ketone functionality offers a site for nucleophilic attack and reactions at the adjacent α-carbon. The partially saturated carbocyclic ring influences the electron density of the pyrrole nucleus, modulating its reactivity in comparison to the fully aromatic indole.
Comparative Reactivity Analysis
The reactivity of this compound is compared with indole, indoline, and 4-hydroxyindole across several key reaction types.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a hallmark reaction of the electron-rich indole nucleus. The preferred site of attack on indole is the C3 position, which is significantly more nucleophilic than any other position.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole ring. Similar to the Vilsmeier-Haack reaction, the C3 position is the preferred site of acylation for indoles. The reactivity of this compound in Friedel-Crafts acylation is anticipated to be influenced by the ketone group, potentially requiring slightly harsher conditions compared to indole.
Mannich Reaction: This three-component reaction introduces an aminomethyl group, typically at the C3 position of indoles. A Mannich reaction has been reported for 2,3-unsubstituted 4,5,6,7-tetrahydroindol-4-one, indicating its susceptibility to this transformation[1].
Qualitative Comparison:
-
Indole: Highly reactive at the C3 position towards a wide range of electrophiles.
-
This compound: The pyrrole ring remains electron-rich and reactive towards electrophiles at the C3 position. The presence of the electron-withdrawing ketone in the fused ring is expected to slightly decrease the nucleophilicity of the pyrrole ring compared to indole.
-
Indoline: The aromaticity of the pyrrole ring is absent, making it significantly less reactive in electrophilic aromatic substitution. Reactions typically occur on the benzene ring and require more forcing conditions.
-
4-Hydroxyindole: The hydroxyl group is an activating, ortho-, para-director. Electrophilic substitution is expected to be directed to the C3, C5, and C7 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
C-H Activation
Direct functionalization of C-H bonds offers an atom-economical approach to synthesize complex molecules.
A comparative study on a Pd-catalyzed intramolecular C-H arylation of N-(2-halobenzyl) substituted pyrroles revealed a notable difference in reactivity between unsubstituted pyrrole and 1,5,6,7-tetrahydroindol-4-one. The yield for the cyclized product from the pyrrole derivative was 67%, whereas the corresponding reaction with the tetrahydroindolone derivative afforded the product in only 34% yield[1]. This suggests that the tetrahydroindolone framework is less reactive under these specific C-H activation conditions.
Nucleophilic Addition to the Carbonyl Group
The ketone functionality at the C4 position of this compound is a key site for nucleophilic attack. This reactivity is absent in indole, indoline, and 4-hydroxyindole (unless a carbonyl substituent is present).
For instance, the reaction of N-tosyl-1,5,6,7-tetrahydro-4H-indol-4-one with lithiated 1-methoxyindole proceeds via nucleophilic addition to the C4-carbonyl, leading to the formation of a tertiary alcohol intermediate[1]. This highlights a distinct mode of reactivity that expands the synthetic utility of this indole analog.
Quantitative Data Summary
The following table summarizes the available quantitative data for the reactivity of this compound and its analogs. The lack of directly comparable data under identical conditions for many reactions necessitates a cautious interpretation.
| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |
| C-H Arylation | N-(2-bromobenzyl)pyrrole | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 120 °C | Fused pyrrolo-isoquinoline | 67 | [1] |
| C-H Arylation | N-(2-bromobenzyl)-1,5,6,7-tetrahydro-4H-indol-4-one | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 120 °C | Fused tetrahydroindolo-isoquinoline | 34 | [1] |
| Mannich Reaction | 2,3-unsubstituted 4,5,6,7-tetrahydroindol-4-one | Formaldehyde, Aminoacetals | Acetal protected Mannich base | Not specified | [1] |
| Nucleophilic Add. | N-tosyl-1,5,6,7-tetrahydro-4H-indol-4-one | Lithiated 1-methoxyindole | Tertiary alcohol intermediate | Not specified | [1] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Indoles
Materials:
-
Indole derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF and cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve the indole derivative in an anhydrous solvent (DCM or DCE) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a cold NaOH solution to pH 9-11.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Friedel-Crafts Acylation of Indoles
Materials:
-
Indole derivative
-
Acyl chloride or acid anhydride
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂)
-
Anhydrous solvent (e.g., DCM, CS₂, nitrobenzene)
-
Hydrochloric acid (HCl) solution
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, suspend the Lewis acid in the anhydrous solvent and cool the mixture to 0 °C.
-
Add the acyl chloride or acid anhydride dropwise to the suspension with stirring.
-
After stirring for 15-30 minutes, add a solution of the indole derivative in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to proceed at the appropriate temperature (ranging from 0 °C to reflux) for the required time, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench it by carefully adding it to a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Workflows
The following diagrams illustrate typical experimental workflows for the Vilsmeier-Haack and Friedel-Crafts reactions.
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation of an indole analog.
References
A Comparative Analysis of the Biological Activity of 1,5,6,7-Tetrahydro-4H-indol-4-one and its Thio Analogue
A detailed guide for researchers and drug development professionals on the cytotoxic and kinase inhibitory profiles of 1,5,6,7-tetrahydro-4H-indol-4-one and its corresponding sulfur isostere.
The strategic replacement of oxygen with sulfur in bioactive scaffolds is a well-established approach in medicinal chemistry to modulate physicochemical properties and enhance biological activity. This guide provides a comparative overview of the biological activities of this compound and its thio analogue, 1,5,6,7-tetrahydro-4H-thieno[3,2-c]pyridin-4-one. The focus is on their cytotoxic effects against various cancer cell lines, supported by experimental data and detailed laboratory protocols.
Comparative Cytotoxicity Data
A key study by Sorokina et al. investigated the cytotoxic properties of a series of derivatives of both this compound and its thio analogue against human embryonic kidney (HEK293), T-cell leukemia (Jurkat), and breast cancer (MCF-7) cell lines.[1][2] While the full comparative dataset for the parent compounds and all derivatives is detailed within the full publication, the abstract highlights a particularly potent derivative of the indol-4-one series.
The hit compound, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, demonstrated significant cytotoxic activity against lymphoblastic leukemia cells (Jurkat) with a half-maximal inhibitory concentration (IC50) of 14.8 µM.[1][2] In contrast, its cytotoxicity was considerably lower against normal human embryonic kidney cells (HEK293), with an IC50 value of 93.63 µM, suggesting a degree of selectivity for cancer cells.[1][2]
Further research is required to fully elucidate the structure-activity relationships and to directly compare the potency of the parent tetrahydroindolone with its thio-analogue. The available data, however, underscores the potential of the this compound scaffold as a template for the development of novel cytotoxic agents.
Table 1: Cytotoxicity of a Lead this compound Derivative
| Compound | Cell Line | IC50 (µM) |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (T-cell leukemia) | 14.8[1][2] |
| HEK293 (Normal kidney) | 93.63[1][2] |
Data for the thio analogue derivatives from the same study is needed for a direct comparison and will be added upon availability of the full-text article.
Potential Mechanism of Action: Kinase Inhibition
The study by Sorokina et al. proposed that the cytotoxic action of the most active indol-4-one derivative is mediated through the inhibition of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcription and its dysregulation is implicated in various cancers. This suggests that these heterocyclic scaffolds may exert their anticancer effects by interfering with critical cell cycle and transcriptional machinery.
Another important target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Derivatives of this compound have been investigated as potent VEGFR-2 inhibitors.[3]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
a) Cell Seeding:
-
Culture HEK293, Jurkat, and MCF-7 cells in appropriate media and conditions.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells like HEK293 and MCF-7).
b) Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Add the diluted compounds to the respective wells and incubate for 72 hours.
c) MTT Addition and Incubation:
-
After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plates for 1.5 to 4 hours at 37°C.
d) Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
e) Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the compound concentration.
CDK9 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the CDK9 enzyme.
a) Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a solution of the recombinant CDK9/Cyclin T1 enzyme.
-
Initiate the kinase reaction by adding a solution containing the substrate (e.g., CDK7/9tide) and ATP.
b) Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.
c) Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using various detection methods, such as a TR-FRET-based assay with an anti-ADP antibody.
d) Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on VEGFR-2 kinase activity.
a) Reaction Setup:
-
Similar to the CDK9 assay, add serially diluted test compounds to the wells of a 96-well plate.
-
Add the recombinant human VEGFR-2 enzyme.
-
Initiate the reaction by adding a master mix containing ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
b) Incubation:
-
Incubate the plate at 30°C for 45 minutes.
c) Detection:
-
Terminate the kinase reaction and measure the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®). A higher luminescence signal indicates greater inhibition of VEGFR-2 activity.
d) Data Analysis:
-
Subtract the "blank" (no enzyme) readings from all other measurements.
-
Calculate the percentage of inhibition relative to the positive control (enzyme without inhibitor).
-
Determine the IC50 value from the dose-response curve.
Visualizing Workflows and Pathways
Experimental and Signaling Diagrams
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical cytotoxicity assay workflow and a simplified CDK9 signaling pathway.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
References
In Vitro Cytotoxicity of 1,5,6,7-Tetrahydro-4H-indol-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxicity of various this compound derivatives, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of several this compound derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (Leukemia) | 14.8[1] | - | - |
| "" | HEK293 (Human Embryonic Kidney) | 93.63[1] | - | - |
| Derivative 5b | MCF-7 (Breast Cancer) | 0.74 - 4.62[2] | Sunitinib | 4.77[2] |
| Derivative 10e | MCF-7 (Breast Cancer) | 0.74 - 4.62[2] | Sunitinib | 4.77[2] |
| Derivative 10g | MCF-7 (Breast Cancer) | 0.74 - 4.62[2] | Sunitinib | 4.77[2] |
| Derivative 15a | MCF-7 (Breast Cancer) | 0.74 - 4.62[2] | Sunitinib | 4.77[2] |
| Derivative 17a | MCF-7 (Breast Cancer) | 0.74 - 4.62[2] | Sunitinib | 4.77[2] |
| Derivative 5b | HepG2 (Liver Cancer) | 1.13 - 8.81[2] | Sunitinib | 2.23[2] |
| Derivative 10e | HepG2 (Liver Cancer) | 1.13 - 8.81[2] | Sunitinib | 2.23[2] |
| Derivative 10g | HepG2 (Liver Cancer) | 1.13 - 8.81[2] | Sunitinib | 2.23[2] |
| Derivative 15a | HepG2 (Liver Cancer) | 1.13 - 8.81[2] | Sunitinib | 2.23[2] |
| Derivative 17a | HepG2 (Liver Cancer) | 1.13 - 8.81[2] | Sunitinib | 2.23[2] |
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method that measures cellular metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader.
AlamarBlue (Resazurin) Assay
The AlamarBlue assay incorporates a fluorometric/colorimetric growth indicator based on the detection of metabolic activity. The active ingredient, resazurin, is reduced to the fluorescent resorufin by metabolically active cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the culture volume) to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from direct light.
-
Measurement: Measure either the fluorescence (excitation 560 nm, emission 590 nm) or the absorbance (570 nm and 600 nm) using a microplate reader.
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of novel compounds on cancer cell lines.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Mechanisms of Action: Signaling Pathways
Several this compound derivatives have been shown to exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival. Two prominent targets identified are Cyclin-Dependent Kinase 9 (CDK9) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibition of the CDK9 Signaling Pathway
CDK9, in complex with its regulatory subunit Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, leading to the expression of anti-apoptotic proteins such as Mcl-1. Inhibition of CDK9 by certain tetrahydroindolone derivatives can lead to the downregulation of these survival proteins, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the CDK9 pathway by this compound derivatives.
Inhibition of the VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. By inhibiting VEGFR-2, certain tetrahydroindolone derivatives can block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, thereby suppressing endothelial cell proliferation and migration.[3][4]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
References
Comparative study of different synthetic routes to 1,5,6,7-Tetrahydro-4H-indol-4-one
For researchers, scientists, and professionals in drug development, the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one, a key heterocyclic scaffold, is of significant interest. This guide provides a comparative overview of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given application.
The this compound core is a prevalent motif in a variety of medicinally important compounds. The efficiency and practicality of its synthesis are therefore critical considerations in drug discovery and development. The most prominent methods for the construction of this indole derivative include the Nenitzescu Indole Synthesis, multicomponent reactions that function as a modified Paal-Knorr synthesis, and a more contemporary dehydroxylated [3+2] cyclization strategy. Each approach offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Comparative Performance of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reaction Time | Yield (%) | Purity |
| Nenitzescu Synthesis | 1,3-Cyclohexanedione, α-Aminocarbonyl precursor (e.g., α-hydroxy ketone, α-aminoacetal) | Zinc (for in-situ oxime reduction), Acid catalyst | Varies depending on precursor; generally mild to elevated temperatures | Not specified in reviews | Moderate | Not specified |
| Multicomponent (Stetter & Siehnhold) | 1,3-Cyclohexanedione, α-Haloketone (e.g., Chloroacetone), Primary Amine | Base | Reflux | Not specified in reviews | Good | Not specified |
| Dehydroxylated [3+2] Cyclization | β-Hydroxy ketone, Cyclic enaminone | p-Toluenesulfonic acid (p-TsOH) | Mild conditions | Not specified in reviews | Good for derivatives | Good for derivatives |
Synthetic Pathways and Experimental Workflows
The selection of a synthetic route is often guided by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below are visualizations of the primary synthetic pathways.
A Comparative Guide to Validating the Structure of Novel 1,5,6,7-Tetrahydro-4H-indol-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a crucial pharmacophore found in a variety of biologically active compounds, including antipsychotics and potential cancer therapeutics.[1] Accurate structural validation of novel derivatives of this class is paramount for advancing drug discovery and development. This guide provides a comparative overview of key analytical techniques for unambiguous structure elucidation, complete with experimental protocols and data presentation guidelines.
Comparing the Tools: A Guide to Structural Validation Techniques
The definitive confirmation of a novel chemical structure relies on a combination of spectroscopic and analytical methods. For this compound derivatives, four principal techniques are indispensable: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each method offers unique insights into the molecular architecture.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships of atoms. | Unrivaled for determining the precise arrangement of atoms in a molecule in solution. 2D NMR techniques (COSY, HSQC, HMBC) can establish bond-by-bond connectivity. | Can be less sensitive than MS. Complex spectra can be challenging to interpret for highly substituted derivatives. |
| Mass Spectrometry | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns offer clues about the structure. | High sensitivity, requiring only a small amount of sample. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. | Does not provide information about the stereochemistry or connectivity of atoms. Isomers can be difficult to distinguish without fragmentation analysis. |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule. | Quick and non-destructive. Provides a characteristic "fingerprint" of the compound.[2] | Provides limited information about the overall molecular structure and connectivity. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. | The "gold standard" for unambiguous structure determination.[3] | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not always represent the conformation in solution. |
Experimental Protocols: A Practical Guide
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for the structural validation of novel this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum to identify the chemical environment and multiplicity of all hydrogen atoms.
-
Typical parameters on a 400 MHz spectrometer include a 30° pulse, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 (¹³C) NMR spectrum to identify the number and types of carbon atoms.
-
Proton-decoupled mode is typically used to simplify the spectrum.
-
-
2D NMR Experiments (if necessary):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, allowing for accurate molecular weight determination.
-
-
Mass Analysis:
-
Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a TOF or Orbitrap to determine the exact mass and calculate the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present.
Methodology:
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Characteristic peaks for this compound derivatives include:
-
N-H stretch (around 3400-3300 cm⁻¹)
-
C=O stretch (ketone, around 1680-1660 cm⁻¹)
-
Aromatic C=C stretches (around 1600-1450 cm⁻¹)
-
C-H stretches (aliphatic and aromatic)
-
-
Single-Crystal X-ray Crystallography
Objective: To determine the precise 3D structure of the molecule.
Methodology:
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount the crystal on a goniometer and place it in an X-ray diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Visualizing the Workflow and Potential Pathways
Diagrams are essential for representing complex processes and relationships in a clear and concise manner.
Caption: Workflow for the synthesis and structural validation of novel compounds.
Caption: Example of a GPCR signaling pathway modulated by an indole derivative.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,5,6,7-Tetrahydro-4H-indol-4-one: A Procedural Guide
The following guide provides essential safety and logistical information for the proper disposal of 1,5,6,7-Tetrahydro-4H-indol-4-one, a versatile building block in pharmaceutical development.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance.[3][4] It is a combustible solid that can cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (e.g., N95 type).[3]
| Hazard Classification & Data | Reference |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Signal Word | Warning |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory system) |
| Personal Protective Equipment | Eyeshields, Gloves, N95 type dust mask |
| Storage Class | 11 (Combustible Solids) |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) |
This table summarizes key safety data for this compound, primarily sourced from its Safety Data Sheet (SDS).[3]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe collection, storage, and disposal of this compound waste. Under no circumstances should this chemical be disposed of in the regular trash or discharged into the sewer system.[5][6]
Step 1: Waste Segregation and Collection
-
Identify Waste Stream: Designate a specific waste stream for this compound and any materials contaminated with it (e.g., contaminated sharps, gloves, weighing paper). Do not mix this waste with other chemical waste streams to avoid incompatible reactions.[7]
-
Solid Waste:
-
Solutions/Contaminated Solvents:
Step 2: Container Management and Labeling
-
Container Condition: Ensure all waste containers are in good condition, free from damage or leaks, and are kept tightly closed except when adding waste.[5][9][10]
-
Labeling: Immediately label the waste container with the following information:
-
Fill Level: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]
-
Segregation: Store the container segregated from incompatible materials. For example, keep it away from strong oxidizing agents.[8][9]
-
Storage Duration: Do not accumulate hazardous waste in the laboratory for more than six months.[5][6] Arrange for pickup before this deadline or when the container is full.[9]
Step 4: Arranging for Final Disposal
-
Contact Waste Management: Follow your institution's specific procedures for chemical waste removal. This typically involves contacting the Environmental Health & Safety (EHS) office or a designated hazardous waste professional.[6][8]
-
Request Pickup: Complete a hazardous material pickup request form as required by your institution, providing accurate information about the waste container's contents.[10]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste to central storage facilities.[6] Wait for trained staff to collect it directly from your SAA.
Step 5: Handling Empty Containers
-
Acute Hazardous Waste: While this specific compound is not listed as an acute hazardous (P-listed) waste, it's best practice to treat the empty container as hazardous.
-
Decontamination: An empty container that held a hazardous chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
-
Final Disposal of Rinsed Container: After triple-rinsing, deface or remove all hazardous labels from the empty container before disposing of it as regular trash or glass waste, in accordance with institutional policy.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 13754-86-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 98 13754-86-4 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Personal protective equipment for handling 1,5,6,7-Tetrahydro-4H-indol-4-one
Essential Safety and Handling Guide for 1,5,6,7-Tetrahydro-4H-indol-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is classified as a combustible solid that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][3] Proper personal protective equipment and handling procedures are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves or specialized ketone-resistant gloves (e.g., Polyvinyl Alcohol - PVA coated). | Provides protection against ketones and a wide variety of chemicals. Standard nitrile gloves may offer insufficient protection against direct or prolonged contact. |
| Eye Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a risk of splashing. | Protects against eye irritation from dust particles and potential splashes.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator if engineering controls are insufficient or when handling large quantities. | Prevents respiratory tract irritation from inhalation of the powdered compound.[1][3] |
| Body Protection | A flame-resistant lab coat worn over personal clothing. Closed-toe shoes are required. | Protects skin from incidental contact and provides a barrier against the combustible solid. |
Operational and Disposal Plan
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling and Disposal.
Detailed Experimental Protocol
1. Preparation and Precautionary Measures
-
Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and the specific experimental protocol to identify all potential hazards.
-
Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above before entering the laboratory.
2. Handling and Experimental Procedure
-
Weighing: Carefully weigh the desired amount of this compound in the fume hood. Use a spatula and handle the container with care to avoid generating dust.
-
Performing the Reaction: Add the compound to the reaction vessel within the fume hood. Ensure that all containers are clearly labeled.
-
Spill Response: In case of a spill, immediately alert personnel in the vicinity. For a small spill, use absorbent pads to clean the area while wearing appropriate PPE. For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Disposal Plan
-
-
Solid Waste: Unused or contaminated this compound, as well as any contaminated consumables (e.g., weighing paper, gloves, absorbent pads), should be collected in a designated, sealed container labeled "Flammable Solid Waste".[1]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be disposed of in a properly labeled "Flammable Liquid Waste" container. Do not mix incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials, until it can be collected by your institution's environmental health and safety department.[4][5]
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated solid waste container. Wash hands thoroughly after removing gloves.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
